Polypodine B 20,22-acetonide
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H48O8 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C30H48O8/c1-24(2,34)11-10-23-28(7,38-25(3,4)37-23)21-9-13-29(35)18-14-22(33)30(36)16-20(32)19(31)15-27(30,6)17(18)8-12-26(21,29)5/h14,17,19-21,23,31-32,34-36H,8-13,15-16H2,1-7H3/t17-,19-,20+,21-,23+,26+,27+,28+,29+,30+/m0/s1 |
InChI Key |
HZCBCWUIZCCMEB-HUSZLGJPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)CCC(C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Polypodine B 20,22-acetonide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B 20,22-acetonide is a synthetic derivative of Polypodine B, a naturally occurring phytoecdysteroid. Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anabolic, adaptogenic, and anti-diabetic effects. The acetonide functional group is often introduced to protect the 20,22-diol of ecdysteroids, which can also modulate their biological activity and pharmacokinetic properties. This document provides a comprehensive technical guide on the chemical structure, synthesis, and known biological context of this compound.
Chemical Structure and Properties
This compound is characterized by the core steroid structure of Polypodine B with an acetonide group protecting the hydroxyl groups at the C-20 and C-22 positions.
Chemical Formula: C₃₀H₄₈O₈
IUPAC Name: (2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Synonyms: this compound, CHEMBL2087542, AKOS040762543
2D Structure:
3D Conformer:
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 536.7 g/mol | |
| XLogP3 | 1.3 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 536.33491849 Da | |
| Monoisotopic Mass | 536.33491849 Da |
Spectroscopic Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.
¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 37.8 |
| 2 | 68.1 |
| 3 | 68.9 |
| 4 | 32.0 |
| 5 | 83.2 |
| 6 | 205.1 |
| 7 | 121.3 |
| 8 | 165.7 |
| 9 | 34.3 |
| 10 | 38.6 |
| 11 | 21.2 |
| 12 | 31.6 |
| 13 | 48.1 |
| 14 | 84.0 |
| 15 | 31.4 |
| 16 | 21.5 |
| 17 | 50.8 |
| 18 | 17.8 |
| 19 | 24.5 |
| 20 | 80.4 |
| 21 | 22.1 |
| 22 | 78.9 |
| 23 | 44.5 |
| 24 | 29.8 |
| 25 | 71.0 |
| 26 | 29.3 |
| 27 | 29.3 |
| Acetonide C | 107.8 |
| Acetonide CH₃ | 27.2 |
| Acetonide CH₃ | 29.4 |
Note: Data obtained from a study on ecdysteroids from Leuzea carthamoides.
¹H NMR Data
Experimental Protocols
General Synthesis of Ecdysteroid 20,22-acetonides
A general method for the preparation of ecdysteroid acetonides involves the acid-catalyzed reaction of the parent ecdysteroid with acetone (B3395972).
Materials:
-
Ecdysteroid (e.g., Polypodine B)
-
Acetone (anhydrous)
-
Acid catalyst (e.g., phosphomolybdic acid, p-toluenesulfonic acid)
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)
Procedure:
-
Dissolve the starting ecdysteroid in anhydrous acetone.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Sonicate or stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic fractions and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify the crude product by chromatography (e.g., silica (B1680970) gel column chromatography) to obtain the pure ecdysteroid 20,22-acetonide.
Biological Context and Signaling Pathways
Ecdysteroids, including Polypodine B, are known to exert their effects through various signaling pathways. In mammals, one of the key pathways implicated in the anabolic and other beneficial effects of ecdysteroids is the PI3K/Akt signaling cascade.
Ecdysteroid-Mediated PI3K/Akt Signaling Pathway
The diagram below illustrates the proposed mechanism by which ecdysteroids can activate the PI3K/Akt signaling pathway, leading to downstream cellular responses such as protein synthesis and cell survival.
Caption: Proposed Ecdysteroid-Mediated PI3K/Akt Signaling Pathway.
Conclusion
This compound is a synthetically accessible derivative of a biologically active natural product. The protection of the 20,22-diol moiety can influence its activity and metabolic stability, making it a compound of interest for further investigation in drug discovery and development. The provided data and protocols serve as a foundational resource for researchers in this field. Further studies are warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.
The Biosynthesis of Polypodine B and its Acetonide Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polypodine B, a potent phytoecdysteroid found in various plants, particularly the fern Polypodium vulgare, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biosynthetic pathway of Polypodine B, detailing the enzymatic steps from primary metabolites to the final polyhydroxylated steroid. Furthermore, this guide outlines the chemical synthesis of its acetonide derivative, a valuable intermediate for further chemical modifications and structure-activity relationship studies. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are structural analogs of insect molting hormones. Polypodine B is a prominent member of this family, characterized by a C27 cholestane (B1235564) skeleton with multiple hydroxyl groups that contribute to its biological activity.[1] These compounds are believed to play a role in plant defense against insect herbivores.[2] The complex structure of Polypodine B makes its chemical synthesis challenging, thus highlighting the importance of elucidating its natural biosynthetic pathway for potential bio-engineering approaches. The acetonide derivative of Polypodine B is a key synthetic intermediate, where the protection of vicinal diols allows for selective modification of other parts of the molecule.
Biosynthesis Pathway of Polypodine B
The biosynthesis of Polypodine B begins with the universal precursor of isoprenoids, acetyl-CoA, and proceeds through the mevalonate (B85504) (MVA) pathway to produce sterol intermediates. The later stages of the pathway involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. While the complete enzymatic cascade in plants is not fully elucidated, a proposed pathway can be constructed based on studies in Polypodium vulgare and by analogy to the well-characterized ecdysteroid biosynthesis in insects (Figure 1).[2][3]
Early Stages: From Acetyl-CoA to Lathosterol (B1674540)
The initial steps of Polypodine B biosynthesis are shared with general sterol synthesis in plants. Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then cyclized to cycloartenol, which is further converted to cholesterol. In many plants, including Polypodium vulgare, lathosterol is a key intermediate derived from cholesterol and serves as a direct precursor for phytoecdysteroid synthesis.[3]
Late Stages: The Hydroxylation Cascade
The conversion of lathosterol to Polypodine B involves a series of oxidative reactions, primarily hydroxylations, catalyzed by cytochrome P450 (CYP) enzymes. While the exact sequence can vary between species, a plausible pathway is outlined below. This proposed pathway is based on the identification of intermediates and the biotransformation of labeled precursors in plant tissue cultures.[4]
-
Conversion of Lathosterol to 7-dehydrocholesterol (B119134): The pathway is initiated by the desaturation of lathosterol to form 7-dehydrocholesterol.
-
Formation of the Δ⁴-3-one intermediate: This is a critical and still not fully understood part of the pathway, often referred to as the "black box" of ecdysteroid biosynthesis. It involves the conversion of 7-dehydrocholesterol to a 3-oxo-Δ⁴ intermediate.
-
Hydroxylations: A series of hydroxylation reactions at various positions of the steroid nucleus and the side chain occur. The enzymes responsible are believed to be analogous to the "Halloween genes" (e.g., phantom, disembodied, shadow, shade) identified in insects, which encode for CYP enzymes.[5][6] In Polypodium vulgare, the involvement of CYP enzymes in these steps has been confirmed.[3] The proposed order of some of these hydroxylations leading to Polypodine B is:
-
C-25 hydroxylation
-
C-22 hydroxylation
-
C-2 hydroxylation
-
C-20 hydroxylation
-
C-14 hydroxylation
-
C-5 hydroxylation
-
C-3 hydroxylation
-
The final product, Polypodine B, is (2β,3β,5β,14α,20R,22R,25)-Heptahydroxycholest-7-en-6-one.
References
Unveiling the Bioactive Potential of Polypodine B 20,22-acetonide: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the potential biological activities of Polypodine B 20,22-acetonide. While direct experimental data on this specific compound is limited, this guide synthesizes available information on structurally similar ecdysteroid acetonides to infer its potential therapeutic applications and guide future research.
Introduction to Polypodine B and its Acetonide Derivative
Polypodine B is a naturally occurring phytoecdysteroid, a class of compounds known for their diverse biological activities, including antifungal and antiparasitic properties.[1] The 20,22-acetonide functionalization is a common synthetic modification of ecdysteroids, often employed to enhance regioselectivity in chemical synthesis. Emerging evidence suggests that this modification may also confer significant biological properties, particularly in the realm of oncology.
Synthesis of this compound
The synthesis of ecdysteroid 20,22-acetonides is typically a straightforward process involving the reaction of the parent ecdysteroid with acetone (B3395972) in the presence of an acid catalyst. This reaction protects the 20,22-diol group, allowing for selective modification of other parts of the molecule.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activity: Insights from Structurally Related Compounds
Direct studies on the biological activity of this compound are not yet available in the public domain. However, research on other ecdysteroid 20,22-acetonides provides strong indications of its potential as a cytotoxic agent against cancer cells.
Cytotoxic Activity
A key study has demonstrated that Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide exhibit cytotoxic activity against a panel of human cancer cell lines.[2] This suggests that the 20,22-acetonide moiety on the ecdysteroid scaffold is a critical determinant of this anticancer effect.
Table 1: Cytotoxicity of Structurally Similar Ecdysteroid 20,22-acetonides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pterosterone 20,22-acetonide | LU-1 | Human Lung Carcinoma | 60.14 | [1][2] |
| MCF7 | Human Breast Carcinoma | 54.65 | [1][2] | |
| HepG2 | Human Hepatocellular Carcinoma | 59.67 | [1][2] | |
| Ponasterone A 20,22-acetonide | LU-1 | Human Lung Carcinoma | 55.30 | [1][2] |
| MCF7 | Human Breast Carcinoma | 56.43 | [1][2] | |
| HepG2 | Human Hepatocellular Carcinoma | 51.59 | [1][2] |
Based on these findings, it is hypothesized that this compound may exhibit similar cytotoxic activity against various cancer cell lines.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for ecdysteroid acetonides in cancer cells is still under investigation. While some ecdysteroids have been shown to interact with the ABCB1 transporter, studies on 20-hydroxyecdysone (B1671079) diacetonide suggest that its ability to sensitize cancer cells to chemotherapeutics is not solely dependent on ABCB1 inhibition, pointing to the involvement of other cellular pathways.[3]
Given the cytotoxic nature of related compounds, potential mechanisms could involve the induction of apoptosis or autophagy.
Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
To facilitate further investigation into the biological activities of this compound, the following experimental protocols, based on methodologies used for similar compounds, are provided.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from the methodology used to assess the cytotoxicity of Pterosterone 20,22-acetonide and Ponasterone A 20,22-acetonide.[2]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., LU-1, MCF7, HepG2) in 96-well microplates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with SRB solution.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Future Directions and Conclusion
The available data on structurally related ecdysteroid 20,22-acetonides strongly suggest that this compound holds promise as a novel cytotoxic agent for cancer research and drug development. Future studies should focus on:
-
Direct evaluation of the cytotoxic effects of this compound against a broad panel of cancer cell lines.
-
Elucidation of its mechanism of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.
-
In vivo studies to assess its efficacy and safety in animal models of cancer.
This technical guide provides a foundational framework for initiating research into the biological activities of this compound. The insights from analogous compounds, coupled with the detailed experimental protocols, offer a clear path forward for unlocking the therapeutic potential of this novel ecdysteroid derivative.
References
Pharmacological properties of ecdysteroid acetonides.
An In-Depth Technical Guide to the Pharmacological Properties of Ecdysteroid Acetonides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids, a class of polyhydroxylated sterols, are primarily known as insect molting hormones but are also found in various plants. While natural ecdysteroids exhibit a range of beneficial pharmacological effects in mammals, their semi-synthetic derivatives, particularly ecdysteroid acetonides, have emerged as compounds of significant interest in drug development.[[“]] The addition of apolar acetonide groups enhances specific biological activities, positioning these molecules as promising candidates for adjuvant cancer therapies.[2] This guide provides a comprehensive overview of the synthesis, pharmacological properties, and underlying mechanisms of ecdysteroid acetonides, with a focus on their role in modulating multidrug resistance, their cytoprotective and tumor-sensitizing effects, and their application in advanced drug delivery systems.
Introduction to Ecdysteroid Acetonides
Ecdysteroids are structurally characterized by a steroid nucleus with a cis-junction between the A and B rings and a 7-en-6-one chromophore.[3] In plants, they are believed to serve as defensive compounds against insect herbivores.[3] In mammals, they demonstrate a variety of positive, non-hormonal effects, including anabolic, adaptogenic, and hypoglycemic activities, with low toxicity.[4][5]
Ecdysteroid acetonides are derivatives synthesized by protecting the vicinal diol groups (e.g., at C-2,3 and C-20,22) of a parent ecdysteroid, such as 20-hydroxyecdysone (B1671079), with an acetonide group.[3] This structural modification increases the lipophilicity of the molecule, which has been shown to be crucial for certain pharmacological activities, particularly in the context of oncology.[2][4] Research indicates that ecdysteroid acetonides can act as chemosensitizing agents, reversing P-glycoprotein-mediated multidrug resistance and serving as cytoprotective agents.[6]
Synthesis of Ecdysteroid Acetonides
The preparation of ecdysteroid acetonides is a straightforward synthetic modification of naturally occurring ecdysteroids. The process involves the reaction of the parent compound with acetone (B3395972) in the presence of an acid catalyst.
Caption: General synthesis workflow for ecdysteroid acetonides.
Experimental Protocol: General Preparation of Ecdysteroid Acetonides
This protocol is adapted from the methodology described for the synthesis of various ecdysteroid acetonides.[2]
-
Dissolution: Dissolve the starting ecdysteroid (e.g., 20-hydroxyecdysone) in acetone at a concentration of 1 g per 100 mL.
-
Catalysis: Add phosphomolybdic acid to the solution (1 g of catalyst per 1 g of starting material).
-
Reaction: Sonicate the mixture at room temperature for approximately 30 minutes.
-
Neutralization: Neutralize the reaction mixture with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 50 mL).
-
Drying and Isolation: Combine the organic fractions and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄) before evaporating the solvent to yield the final acetonide product.
Key Pharmacological Properties
Modulation of Multidrug Resistance (MDR) in Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy.
Ecdysteroid acetonides have been identified as potent MDR modulators.[3] Lipophilic derivatives, in particular, can inhibit the function of P-gp.[4] Studies have shown that ecdysteroid acetonides decrease the efflux rate of doxorubicin (B1662922) in cancer cells that overexpress the P-gp transporter, thereby re-sensitizing them to the cytotoxic effects of the drug.[4] The 2,3-acetonide group, in particular, has been associated with these chemosensitizing properties.[6] 20-hydroxyecdysone 2,3;20,22-diacetonide was identified as a particularly promising lead compound in this area.[3]
Caption: Inhibition of P-glycoprotein (P-gp) by ecdysteroid acetonides reverses multidrug resistance.
Antitumor and Cytoprotective Activity
Beyond MDR reversal, ecdysteroid acetonides possess adjuvant antitumor properties.[2] A particularly compelling feature is their dual-action capability: they can selectively sensitize cancer cells to oxidative damage while protecting normal cells. Squalenoylated nanoparticles of ecdysteroid acetonides have been shown to sensitize tumor cells to reactive oxygen species (ROS)-induced damage, a mechanism highly relevant to radiotherapy, while simultaneously protecting non-cancerous cells from similar damage.[7] This suggests their potential use as highly selective adjuvants in cancer treatment, enhancing the efficacy of therapies like radiation while mitigating side effects on healthy tissues.[7]
Caption: Ecdysteroid acetonides sensitize tumor cells to ROS while protecting normal cells.
Enzyme Inhibition
Ecdysteroid acetonides have also been evaluated for their enzyme-inhibitory potential. In a study assessing various ecdysteroids, 20-hydroxyecdysone-20,22-acetonide and 20-hydroxyecdysone-2,3;20,22-diacetonide demonstrated significant inhibitory effects against the enzyme tyrosinase.[8] Tyrosinase inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.
Advanced Drug Delivery Systems
The unique properties of ecdysteroid acetonides are being leveraged in nanomedicine. By conjugating them with squalene, they can be formulated into self-assembling nanoparticle pro-drugs.[7][9] This "squalenoylation" approach creates nanoparticles that can improve the pharmacokinetic profile of the drug and potentially target tissues with high levels of low-density lipoprotein (LDL) receptors, which are often overexpressed in cancer cells.[7][9]
Quantitative Data Summary
The following table summarizes the quantitative data on the tyrosinase inhibitory effects of selected ecdysteroid acetonides, presented as kojic acid equivalents (KAE).[8]
| Compound | Derivative Type | Tyrosinase Inhibition (mg KAE/g)[8] |
| 16 | 20-hydroxyecdysone-20,22-acetonide | 51.59 ± 0.88 |
| 17 | 20-hydroxyecdysone-2,3;20,22-diacetonide | 30.11 ± 1.15 |
Key Experimental Methodologies
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and cytotoxic vs. cytostatic properties of compounds.[2]
-
Short-Term (Cytotoxicity): A higher number of cells (e.g., 10,000 cells/well) are seeded and treated with the test compound for a short duration (e.g., 24 hours).
-
Long-Term (Cytostatic Effects): A lower number of cells (e.g., 6,000 cells/well) are seeded and treated for a longer period (e.g., 72 hours).
-
Procedure: At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Quantification: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
P-glycoprotein Efflux Inhibition (Conceptual Protocol)
Based on the finding that ecdysteroid acetonides decrease doxorubicin efflux, a P-gp inhibition assay can be designed as follows.[4]
-
Cell Line: Use a cancer cell line overexpressing P-gp (e.g., a transfected murine leukemia cell line or resistant human cancer cell line) and its non-resistant parental line as a control.[3]
-
Substrate: Utilize a fluorescent P-gp substrate, such as doxorubicin (which is intrinsically fluorescent) or rhodamine 123.
-
Procedure:
-
Pre-incubate the cells with various concentrations of the ecdysteroid acetonide or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Add the fluorescent P-gp substrate and incubate for a period to allow for uptake and efflux.
-
Wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
-
Analysis: An increase in intracellular fluorescence in the presence of the ecdysteroid acetonide indicates inhibition of P-gp-mediated efflux.
Signaling and Mechanism of Action
It is critical to distinguish the pharmacological mechanism of ecdysteroids in mammals from their hormonal role in insects.
Canonical Insect Ecdysteroid Signaling
In insects, ecdysteroids regulate gene expression by binding to a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP), the homolog of the vertebrate Retinoid X Receptor (RXR).[10][11] This complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby controlling processes like molting and metamorphosis.[10]
Caption: The insect ecdysteroid signaling pathway via the EcR-USP nuclear receptor complex.
Postulated Mechanism in Mammals
There is no convincing evidence that ecdysteroids interact with vertebrate nuclear steroid hormone receptors.[10] Their pharmacological effects in mammals are believed to be mediated through different mechanisms, possibly involving plasma-membrane-bound receptors.[10] For activities such as P-gp inhibition, the mechanism is likely a direct interaction with the transporter protein rather than a genomic pathway.
Conclusion and Future Directions
Ecdysteroid acetonides represent a promising class of semi-synthetic compounds with significant potential in pharmacology, particularly in oncology. Their ability to modulate multidrug resistance, selectively sensitize tumor cells to therapy, and protect normal tissues makes them attractive candidates for development as adjuvant agents. Furthermore, their incorporation into nanodelivery systems like squalenoylated nanoparticles opens new avenues for targeted cancer therapy.
Future research should focus on elucidating the precise molecular targets and signaling pathways in mammalian cells to fully understand their mechanism of action. Further structure-activity relationship (SAR) studies are needed to optimize the acetonide structures for enhanced potency and selectivity. Finally, preclinical and clinical investigations are warranted to translate the promising in vitro findings into effective therapeutic strategies.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytoecdysteroids--from isolation to their effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ecdysteroids [mdpi.com]
- 11. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Defender: A Technical Guide to the Role of Polypodine B 20,22-acetonide in Plant Defense Mechanisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Phytoecdysteroids, a class of plant-synthesized steroids structurally analogous to insect molting hormones, represent a potent and sophisticated defense strategy against herbivory. Among these, Polypodine B has been identified as a significant bioactive constituent in various plant species. This technical guide delves into the prospective role of a specific derivative, Polypodine B 20,22-acetonide, in plant defense mechanisms. While direct research on this acetonide is nascent, this document synthesizes the current understanding of phytoecdysteroid-mediated defense, leveraging data from closely related compounds to extrapolate potential functions, experimental approaches, and underlying signaling pathways. This guide aims to provide a foundational resource for researchers investigating novel biopesticides and plant defense activators.
Introduction: Phytoecdysteroids as a Plant Defense Strategy
Plants have evolved a remarkable arsenal (B13267) of chemical defenses to deter herbivores. Phytoecdysteroids are a compelling example of this evolutionary ingenuity, acting as "hormone mimics" that disrupt the life cycle of phytophagous insects.[1] When ingested, these compounds can interfere with the molting process (ecdysis), leading to developmental defects, reduced fitness, and mortality in non-adapted insects.[2][3] Polypodine B, a C-27 phytoecdysteroid, is a known constituent of various plants and has demonstrated insecticidal and antifungal properties.[4][5] The 20,22-acetonide derivative is a structurally modified form, the specific role of which in plant defense is yet to be fully elucidated. Acetonide derivatives of other ecdysteroids have been synthesized for structure-activity relationship studies, suggesting a potential modulation of bioactivity.[6][7]
Quantitative Data on Phytoecdysteroid-Mediated Defense
Direct quantitative data for this compound is not yet available in published literature. However, to provide a comparative context, the following tables summarize data from studies on the parent compound, Polypodine B, and the most widely studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E).
Table 1: Antifeedant and Toxic Effects of Phytoecdysteroids on Herbivores
| Compound | Herbivore Species | Metric | Value | Reference |
| 20-Hydroxyecdysone | Spodoptera exigua (Beet Armyworm) | LC₅₀ (Lethal Concentration, 50%) | 1.5 µg/g diet | [2] |
| 20-Hydroxyecdysone | Pectinophora gossypiella (Pink Bollworm) | ED₅₀ (Effective Dose, 50% for molting disruption) | 0.1 µg/g diet | [4] |
| Polypodine B | Acanthamoeba castellani | IC₅₀ (Inhibitory Concentration, 50%) | 0.07 mg/mL | [5] |
| 20-Hydroxyecdysone | Heterodera avenae (Cereal Cyst Nematode) | Effective Concentration for abnormal molting | > 4.2 x 10⁻⁷ M | [8] |
Table 2: Endogenous Phytoecdysteroid Concentrations in Plants
| Plant Species | Tissue | Phytoecdysteroid | Concentration (µg/g dry weight) | Reference |
| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 79.6 - 428 | [2] |
| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | 310 | [2] |
| Serratula coronata | Leaves | 20-Hydroxyecdysone, Polypodine B | Up to 1.5% of dry weight (total ecdysteroids) | [2][6] |
| Lychnis flos-cuculi | - | 20-Hydroxyecdysone, Polypodine B | Major constituents | [5] |
Signaling Pathways and Defense Activation
The biosynthesis of phytoecdysteroids is often induced in response to herbivore attack, indicating a sophisticated regulatory network. Mechanical wounding and insect feeding can trigger a signaling cascade that leads to the accumulation of these defensive compounds.[4]
The jasmonic acid (JA) pathway is a central player in the response to chewing insects and wounding.[4] Upon damage, JA levels rise, leading to the expression of defense-related genes, including those involved in the biosynthesis of secondary metabolites like phytoecdysteroids. Crosstalk with other hormone pathways, such as salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET), allows for a finely tuned defense response tailored to the specific threat.[9]
Experimental Protocols
Investigating the role of this compound in plant defense requires a multi-faceted approach. The following are generalized protocols that can be adapted for this purpose.
Extraction and Quantification of this compound from Plant Tissues
This protocol outlines a general method for the extraction and analysis of phytoecdysteroids, which would need to be optimized for this compound.
Methodology:
-
Extraction: Homogenize lyophilized and ground plant tissue in 80% methanol. Sonicate and centrifuge to collect the supernatant. Repeat the extraction twice.
-
Solvent Partitioning: Combine the methanol extracts and evaporate the methanol. Resuspend the aqueous extract in water and partition against hexane (B92381) to remove non-polar compounds. Subsequently, partition the aqueous phase against ethyl acetate (B1210297) to extract the phytoecdysteroids.
-
Purification: The ethyl acetate fraction can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Mass Spectrometer (MS) for identification and quantification against a this compound standard.
Insect Bioassays with Artificial Diet
This protocol assesses the antifeedant or toxic effects of this compound on a model herbivore.
Methodology:
-
Diet Preparation: Prepare a standard artificial diet for the chosen insect species (e.g., Spodoptera exigua).
-
Compound Incorporation: While the diet is molten, add this compound dissolved in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) at various concentrations. A control diet should contain the solvent only.
-
Bioassay: Dispense the diets into individual wells of a multi-well plate. Place one neonate larva in each well.
-
Data Collection: Monitor larval survival, weight gain, and developmental stage daily for a set period. Calculate metrics such as LC₅₀ and growth inhibition.
Gene Expression Analysis in Response to Elicitation
This protocol determines if this compound can induce plant defense gene expression.
Methodology:
-
Plant Treatment: Treat plants (e.g., Arabidopsis thaliana) with a solution of this compound or a control solution.
-
Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue and synthesize complementary DNA (cDNA).
-
RT-qPCR: Perform quantitative real-time PCR (RT-qPCR) to measure the expression levels of key defense-related genes, such as those involved in the JA and SA pathways (e.g., PDF1.2, PR-1).
Conclusion and Future Directions
While the specific role of this compound in plant defense remains a frontier for research, the extensive knowledge of phytoecdysteroids provides a robust framework for its investigation. It is hypothesized that this acetonide derivative retains the insecticidal properties of its parent compound, potentially with altered potency or stability. Future research should focus on the chemical synthesis and purification of this compound to enable detailed biological assays. Elucidating its efficacy against a range of insect pests and its potential to induce plant defense responses will be crucial in evaluating its applicability in sustainable agriculture and novel drug development. The methodologies and comparative data presented in this guide offer a starting point for scientists to unravel the defensive capabilities of this intriguing natural product derivative.
References
- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phytoecdysteroids: a novel defense against plant-parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of Polypodine B 20,22-acetonide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polypodine B, a phytoecdysteroid found in various plant species, has garnered interest for its potential biological activities. This technical guide focuses on a specific derivative, Polypodine B 20,22-acetonide, providing a consolidated overview of its discovery, chemical properties, and potential biological relevance. This document synthesizes available data to offer a resource for researchers and professionals in the field of drug development and natural product chemistry.
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones.[1] They are recognized for a wide range of biological activities in vertebrates, including anabolic, anti-diabetic, and anti-inflammatory effects.[1] Polypodine B is a naturally occurring ecdysteroid isolated from plants such as Dacrydium intermedium, Lychnis flos-cuculi, and Serratula coronata.[2][3] The acetonide derivative at the 20,22-diol position is a synthetic modification intended to alter its physicochemical properties and potentially modulate its biological activity.
Discovery and History
The discovery of Polypodine B is rooted in the broader research into phytoecdysteroids. It has been identified in various plant families.[4] The 20,22-acetonide is a result of synthetic modifications applied to the parent compound. The protection of the 20,22-diol group as an acetonide is a common strategy in the chemical synthesis and derivatization of ecdysteroids to achieve regioselectivity in further chemical transformations.[5]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 159858-85-2 | [6] |
| Molecular Formula | C30H48O8 | [6] |
| Molecular Weight | 536.71 g/mol | [6] |
| Boiling Point (Predicted) | 668.4±55.0 °C | [6] |
| Density (Predicted) | 1.27±0.1 g/cm3 | [6] |
| pKa (Predicted) | 11.90±0.70 | [6] |
Experimental Protocols
Isolation of Polypodine B
A general procedure for the isolation of Polypodine B from plant material is as follows:
-
Extraction: Dried and powdered plant material (e.g., roots of Serratula tinctoria) is macerated with methanol (B129727) at room temperature.[7] The resulting extract is filtered and concentrated under reduced pressure.[7]
-
Purification: The crude extract is redissolved in a methanol-water mixture and partitioned against a non-polar solvent like hexane (B92381) to remove lipids.[7] The aqueous methanol phase is then concentrated.[7]
-
Chromatography: The purified extract is subjected to column chromatography on silica (B1680970) gel or alumina.[8] Elution with a gradient of solvents (e.g., chloroform-methanol) allows for the separation of different ecdysteroids.[8] Fractions containing Polypodine B are identified by thin-layer chromatography (TLC) comparison with a standard.[8]
-
Crystallization: The purified Polypodine B is crystallized from a suitable solvent to yield the pure compound.[8]
Synthesis of this compound
The synthesis of the 20,22-acetonide derivative can be achieved through an acid-catalyzed reaction with acetone. A general protocol adapted from the synthesis of similar ecdysteroid acetonides is as follows:
-
Reaction Setup: Polypodine B is dissolved in anhydrous acetone.
-
Catalyst: A catalytic amount of a strong acid (e.g., perchloric acid or p-toluenesulfonic acid) is added to the solution.
-
Reaction: The mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.
-
Workup: Once the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is limited in the public domain, the parent compound, Polypodine B, has shown significant inhibitory activity against Acanthamoeba castellani, with a reported IC50 of 0.07 mg/mL.[2]
Ecdysteroids, as a class, are known to exert some of their effects through the activation of the PI3K/Akt/mTOR signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, and survival.[10][11] It is plausible that Polypodine B and its derivatives may also modulate this pathway.
Proposed PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the proposed mechanism of action for ecdysteroids, which may be applicable to this compound.
Caption: Proposed PI3K/Akt/mTOR signaling pathway activated by ecdysteroids.
Experimental and Synthetic Workflow
The overall workflow from plant source to the final acetonide derivative is depicted in the following diagram.
Caption: Workflow for the isolation and synthesis of this compound.
Conclusion
This compound is a synthetic derivative of a naturally occurring phytoecdysteroid. While direct biological data on this specific compound is not extensively available, its parent molecule, Polypodine B, exhibits interesting biological properties. The synthetic modification to form the acetonide provides a valuable tool for further structure-activity relationship studies. The protocols and pathways described in this guide offer a foundational resource for researchers to explore the potential of this and related compounds in drug discovery and development. Further investigation is warranted to fully elucidate the biological activity profile and mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Polypodine B | C27H44O8 | CID 441833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives [mdpi.com]
- 6. This compound | 159858-85-2 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polypodine B 20,22-acetonide from 20-hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
Part 1: Synthesis of 20-Hydroxyecdysone (B1671079) 20,22-acetonide
This protocol details the protection of the vicinal diol at the C-20 and C-22 positions of 20-hydroxyecdysone using an acetonide group. This step is crucial to prevent unwanted side reactions at these hydroxyl groups during subsequent synthetic modifications.
Experimental Protocol: Acetonide Protection of 20-Hydroxyecdysone
Materials and Reagents:
-
20-Hydroxyecdysone
-
Anhydrous Acetone (B3395972)
-
Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 20-hydroxyecdysone (1 equivalent) in a mixture of anhydrous acetone and a co-solvent such as anhydrous dichloromethane or THF. The use of a co-solvent helps to improve the solubility of the starting material.
-
Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (excess, e.g., 5-10 equivalents) which acts as both a reagent and a water scavenger.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, 20-hydroxyecdysone 20,22-acetonide, will be less polar than the starting material. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. If DCM was used as a co-solvent, add more DCM and wash the organic layer sequentially with water and brine. If THF was used, the solvent should be removed under reduced pressure, and the residue can be redissolved in a suitable organic solvent like ethyl acetate for extraction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 20-hydroxyecdysone 20,22-acetonide.
Quantitative Data:
| Parameter | Value/Range |
| Starting Material | 20-Hydroxyecdysone |
| Product | 20-Hydroxyecdysone 20,22-acetonide |
| Typical Yield | 80-95% |
| Purity (post-chromatography) | >95% |
| Reaction Time | 1-4 hours (monitor by TLC) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 20-hydroxyecdysone 20,22-acetonide.
Part 2: Potential Strategies for the 5β-Hydroxylation of 20-Hydroxyecdysone 20,22-acetonide
The introduction of a hydroxyl group at the 5β-position of the 7-en-6-one steroid nucleus is a significant synthetic challenge. The following are high-level, speculative strategies that could be explored for this transformation. These are not established protocols and would require substantial research and development.
1. Biotransformation/Enzymatic Synthesis:
-
Concept: Utilize microorganisms or isolated enzymes that possess the specific hydroxylase activity for the 5β-position of ecdysteroids.
-
Potential Approach:
-
Screening of various microbial strains (e.g., fungi, bacteria) known for steroid hydroxylation.
-
Incubation of 20-hydroxyecdysone 20,22-acetonide with the selected microorganisms or purified enzymes.
-
Analysis of the reaction mixture for the formation of Polypodine B 20,22-acetonide.
-
-
Challenges: Identification of a suitable organism or enzyme with the desired regioselectivity and stereoselectivity. Optimization of fermentation or reaction conditions.
2. Photochemical Synthesis:
-
Concept: Employ photochemical reactions, potentially involving singlet oxygen or other reactive oxygen species, to introduce a hydroperoxide group that can be subsequently reduced to a hydroxyl group.
-
Potential Approach:
-
Irradiation of 20-hydroxyecdysone 20,22-acetonide in the presence of a photosensitizer (e.g., rose bengal, methylene (B1212753) blue) and oxygen.
-
Reduction of the resulting hydroperoxide intermediate.
-
-
Challenges: Controlling the regioselectivity of the oxidation, as other positions on the steroid nucleus may also be susceptible to photochemical modification. Potential for complex product mixtures.
3. Multi-step Chemical Synthesis:
-
Concept: A more traditional synthetic organic chemistry approach involving a series of reactions to introduce the desired functionality.
-
Potential Logical Pathway:
-
Epoxidation: Stereoselective epoxidation of the Δ⁷ double bond to form a 7,8-epoxide.
-
Epoxide Opening: Regioselective opening of the epoxide to introduce functionality at C-5 or a neighboring position that can be subsequently converted to a 5β-hydroxyl group. This is a non-trivial step and the regiochemistry would need to be carefully controlled.
-
Functional Group Interconversion: Conversion of the newly introduced functional group to the desired 5β-hydroxyl group.
-
Regeneration of the Δ⁷ Double Bond: If the double bond was consumed in an earlier step, it would need to be reintroduced.
-
Logical Relationship Diagram for 5β-Hydroxylation Strategies
Caption: Potential synthetic routes for 5β-hydroxylation.
Signaling Pathway Context
Polypodine B, like other ecdysteroids, is of interest for its potential biological activities. While the direct signaling pathways of Polypodine B are not as extensively studied as those of 20-hydroxyecdysone, ecdysteroids in mammals are known to exert their effects through various mechanisms, including interaction with nuclear receptors and modulation of kinase signaling pathways. The diagram below illustrates a generalized ecdysteroid signaling pathway that may be relevant to the biological evaluation of synthesized Polypodine B derivatives.
Generalized Ecdysteroid Signaling Pathway in Mammalian Cells
Caption: Putative ecdysteroid signaling in mammalian cells.
Disclaimer: The information provided for the 5β-hydroxylation is for conceptual purposes only and does not constitute a validated experimental protocol. Researchers should consult the primary literature and conduct their own feasibility studies before attempting these synthetic routes. The protocol for the synthesis of 20-hydroxyecdysone 20,22-acetonide is based on established methods in ecdysteroid chemistry.
Application Note: HPLC Analysis of Polypodine B 20,22-acetonide
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Polypodine B 20,22-acetonide. This method is crucial for researchers, scientists, and professionals in drug development working with ecdysteroid derivatives. The protocol provides a reliable and reproducible approach for the analysis of this compound in various sample matrices.
Introduction
Polypodine B is a phytoecdysteroid, a class of compounds with a range of reported biological activities. Chemical modification, such as the formation of the 20,22-acetonide derivative, can alter its physicochemical properties, including lipophilicity, which may, in turn, affect its pharmacokinetic and pharmacodynamic profiles. Accurate and precise analytical methods are therefore essential for the characterization and quantification of this compound in research and development settings.
This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The methodology is based on established analytical principles for ecdysteroids and their derivatives.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Kinetex® 2.6 µm XB-C18 100 Å, LC Column 100 x 4.6 mm (or equivalent)
-
Vials: 2 mL amber glass vials with PTFE septa
-
Syringe Filters: 0.45 µm PTFE syringe filters
-
Pipettes and general laboratory glassware
Reagents and Standards
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol (B129727) (MeOH): HPLC grade
-
This compound: Analytical standard of known purity
-
Polypodine B: Analytical standard (for retention time comparison, optional)
Chromatographic Conditions
| Parameter | Value |
| Column | Kinetex® 2.6 µm XB-C18, 100 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (at initial conditions, e.g., 30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Solid Samples (e.g., plant extracts, formulations):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to fall within the calibration range.
-
-
Liquid Samples (e.g., in-vitro assays, reaction mixtures):
-
If the sample contains particulates, centrifuge and filter through a 0.45 µm PTFE syringe filter.
-
Dilute the sample with the mobile phase as needed.
-
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be experimentally verified.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 8.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathways and Logical Relationships
While this application note focuses on an analytical method, the compound , an ecdysteroid derivative, is often studied for its biological activity. The following diagram illustrates a generalized signaling pathway that could be investigated for this compound, based on known ecdysteroid mechanisms.
Caption: Generalized ecdysteroid signaling pathway.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The use of a core-shell C18 column allows for excellent resolution and peak shape. This method is suitable for routine quality control, stability studies, and quantitative analysis in various research and development applications. It is recommended to perform a full method validation according to ICH guidelines for specific applications.
Application Notes and Protocols for Cell-Based Assays Using Polypodine B 20,22-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B is a naturally occurring phytoecdysteroid found in various plants. Phytoecdysteroids, including Polypodine B, have garnered significant interest in biomedical research due to their diverse biological activities, which encompass anti-diabetic, antioxidant, anti-inflammatory, and anabolic effects. The acetonide derivative, Polypodine B 20,22-acetonide, is a synthetic modification that may alter its biological properties, such as cell permeability and target interaction. While specific data on this compound is limited, related ecdysteroid acetonides have demonstrated potential as cytotoxic and chemosensitizing agents against cancer cell lines.
These application notes provide generalized protocols for evaluating the biological activity of this compound in common cell-based assays. The methodologies are based on established protocols for similar compounds and should be optimized for specific cell lines and experimental conditions.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the biological activities of the parent compound, Polypodine B, and a related ecdysteroid acetonide to provide a comparative context.
| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |
| Polypodine B | Anti-parasitic | Acanthamoeba castellani | Growth Inhibition | IC50 = 0.07 mg/mL | [1] |
| Polypodine B | Antifungal | Fungi | Growth Inhibition | Moderate Activity | [1] |
| Pterosterone 20,22-acetonide | Cytotoxicity | LU-1 (Human Lung Carcinoma) | Cell Viability | IC50 = 51.59 µM | [2] |
| Pterosterone 20,22-acetonide | Cytotoxicity | MCF7 (Human Breast Carcinoma) | Cell Viability | IC50 = 60.14 µM | [2] |
| Pterosterone 20,22-acetonide | Cytotoxicity | HepG2 (Human Hepatocellular Carcinoma) | Cell Viability | IC50 = 58.97 µM | [2] |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Anti-Inflammatory Assay Protocol (Nitric Oxide Measurement)
This protocol assesses the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells with the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (LPS + DMSO) and a negative control (no LPS).
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Visualizations
Signaling Pathway Diagram
Some phytoecdysteroids have been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation. The following diagram illustrates a hypothesized mechanism of action for this compound based on this evidence.
References
- 1. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db-thueringen.de [db-thueringen.de]
Application Notes and Protocols: In Vivo Experimental Design with Polypodine B 20,22-acetonide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on in vivo studies conducted with the closely related phytoecdysteroid, 20-hydroxyecdysone (B1671079) (20E). Currently, there is a lack of published in vivo research specifically on Polypodine B 20,22-acetonide. The provided information should therefore be considered as a starting point for experimental design, and optimization for this compound is highly recommended.
Introduction
Polypodine B is a naturally occurring phytoecdysteroid found in various plants. Its acetonide derivative, this compound, is a synthetic analog that may offer altered pharmacokinetic and pharmacodynamic properties. Phytoecdysteroids, as a class, have garnered significant interest for their diverse biological activities in mammals, including anabolic, anti-diabetic, anti-inflammatory, and neuroprotective effects, without the androgenic side effects associated with anabolic steroids.[1][2][3][4] This document provides a detailed guide for designing and conducting in vivo experiments to investigate the therapeutic potential of this compound.
Potential Therapeutic Applications and In Vivo Models
Based on the known effects of the parent compound and other phytoecdysteroids, in vivo studies with this compound could explore the following areas:
-
Anabolic Effects: Investigating muscle growth and prevention of muscle atrophy.
-
Metabolic Disorders: Assessing effects on glucose homeostasis and insulin (B600854) sensitivity in models of diabetes and obesity.
-
Anti-inflammatory Activity: Evaluating the potential to reduce inflammation in various disease models.
Quantitative Data Summary (Based on 20-Hydroxyecdysone Studies)
The following tables summarize quantitative data from in vivo studies with 20-hydroxyecdysone, which can be used as a reference for initial dose-ranging studies with this compound.
Table 1: Dosage and Administration of 20-Hydroxyecdysone in Rodent Models
| Animal Model | Dosage Range | Administration Route | Study Duration | Observed Effects | Reference |
| Wistar Rats | 5 mg/kg/day | Subcutaneous | 7 days | Attenuation of disuse muscle atrophy | [1] |
| C57Bl6/J Mice | 50 mg/kg/day | Oral | 4 - 14 weeks | Increased muscle size and performance | [5] |
| Diet-induced Obese Mice | Not Specified | Not Specified | Not Specified | Decreased weight and hyperglycemia | [6] |
| Gerbils | 5 mg/kg & 50 mg/kg | Intraperitoneal & Oral Gavage | Single dose | Pharmacokinetic analysis | [7] |
Table 2: Pharmacokinetic Parameters of 20-Hydroxyecdysone
| Animal Model | Administration Route | Half-life | Oral Bioavailability | Reference |
| Lambs | Oral | 0.2 h | Not Specified | [1] |
| Lambs | Intravenous | 0.4 h | Not Applicable | [1] |
| Lambs | Intramuscular | 2 h | Not Applicable | [1] |
| Mice | Not Specified | 8 minutes 15 seconds | ~1% | [3][7] |
| Gerbils | Oral Gavage | 30.6 min | ~12% | [7] |
| Gerbils | Intraperitoneal | 33 min | Not Applicable | [7] |
Detailed Experimental Protocols (Adapted from 20-Hydroxyecdysone Studies)
Protocol 1: Evaluation of Anabolic Effects in a Rodent Model of Muscle Atrophy
Objective: To determine if this compound can attenuate skeletal muscle atrophy.
Animal Model: Male Wistar rats (8-10 weeks old).
Experimental Groups:
-
Control Group: Sham operation with vehicle administration.
-
Atrophy Group: Tenotomy (or hindlimb suspension) with vehicle administration.
-
Treatment Group: Tenotomy (or hindlimb suspension) with this compound administration.
Methodology:
-
Induction of Muscle Atrophy: Unilateral tenotomy of the Achilles tendon or hindlimb suspension can be used to induce disuse muscle atrophy in the gastrocnemius and soleus muscles.
-
Drug Administration:
-
Based on 20E studies, a starting dose could be 5 mg/kg body weight per day.[1]
-
This compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or corn oil).
-
Administer daily via subcutaneous injection or oral gavage for the duration of the study (e.g., 7-14 days).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and carefully dissect the target muscles (gastrocnemius and soleus).
-
Measure muscle wet weight.
-
Analyze muscle fiber cross-sectional area using histological techniques (H&E staining).
-
Perform Western blot analysis for markers of protein synthesis (e.g., phosphorylated Akt, mTOR) and protein degradation (e.g., MuRF1, Atrogin-1).
-
Protocol 2: Assessment of Anti-inflammatory Effects in a Mouse Model of Acute Inflammation
Objective: To evaluate the potential of this compound to reduce acute inflammation.
Animal Model: Male BALB/c mice (6-8 weeks old).
Experimental Groups:
-
Control Group: Vehicle administration.
-
Inflammation Group: Induction of inflammation with vehicle pre-treatment.
-
Treatment Group: Induction of inflammation with this compound pre-treatment.
-
Positive Control Group: Induction of inflammation with a known anti-inflammatory drug (e.g., indomethacin) pre-treatment.
Methodology:
-
Induction of Inflammation:
-
Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear is a common model for acute skin inflammation.[8]
-
Alternatively, carrageenan-induced paw edema can be used.
-
-
Drug Administration:
-
Administer this compound (e.g., 10-50 mg/kg) via intraperitoneal injection or oral gavage 30-60 minutes before the inflammatory stimulus.
-
-
Endpoint Analysis:
-
Measure ear thickness or paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the inflammatory insult.
-
Collect tissue samples for histological analysis to assess immune cell infiltration.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates using ELISA.
-
Signaling Pathway and Experimental Workflow Visualization
PI3K/Akt/mTOR Signaling Pathway
The anabolic effects of phytoecdysteroids like 20-hydroxyecdysone are often mediated through the PI3K/Akt/mTOR signaling pathway, which is a key regulator of protein synthesis and cell growth.[9][10][11][12][13]
Caption: Proposed PI3K/Akt/mTOR signaling cascade activated by this compound.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo studies of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for initiating in vivo research on this compound. While the data is extrapolated from studies on 20-hydroxyecdysone, it provides a solid foundation for dose selection, model choice, and endpoint analysis. Rigorous, well-controlled studies are essential to elucidate the specific pharmacological profile of this compound and determine its potential as a novel therapeutic agent.
References
- 1. Effect of 20-Hydroxyecdysone on Proteolytic Regulation in Skeletal Muscle Atrophy | In Vivo [iv.iiarjournals.org]
- 2. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 20-Hydroxyecdysone bioavailability and pharmacokinetics in Gerbillus tarabuli, a gerbil model for metabolic syndrome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K/mTOR Signaling Regulates Prostatic Branching Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
Dissolving Polypodine B 20,22-acetonide: Application Notes and Protocols for Experimental Use
For Immediate Release
This document provides detailed guidelines and protocols for the dissolution of Polypodine B 20,22-acetonide, a phytoecdysteroid derivative, for use in various research and drug development applications. Proper preparation of this compound is critical for ensuring experimental reproducibility and accuracy. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Solubility
This compound is a derivative of Polypodine B, an ecdysteroid found in several plant species. Understanding its physical and chemical properties is essential for selecting the appropriate solvent and preparation method.
Table 1: Physicochemical Data and Solubility of this compound
| Property | Data |
| Molecular Formula | C₃₀H₄₈O₈ |
| Molecular Weight | 536.7 g/mol [1] |
| Appearance | Solid |
| CAS Number | 159858-85-2 |
| In Vitro Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions for both in vitro and in vivo studies.
Preparation of Stock Solution for In Vitro Experiments (e.g., Cell Culture)
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro assays.[3]
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Warming device (e.g., water bath or incubator) set to 37°C (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, warm the tube at 37°C for 10-15 minutes.[2]
-
For enhanced solubility, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vivo Experiments
For in vivo studies, the DMSO stock solution is typically diluted into a vehicle that is well-tolerated by the animal model. Below is an example of a common formulation.[3]
Materials:
-
This compound DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile tubes for mixing
Protocol (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Initial Dilution: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add Tween 80: Add the calculated volume of Tween 80 and mix until the solution is clear.
-
Final Dilution: Add the final volume of sterile saline or ddH₂O gradually while mixing to obtain the final desired concentration.
-
Final Formulation: Ensure the final solution is clear and homogenous before administration.
Mechanism of Action: Ecdysteroid Signaling Pathway
Polypodine B, as a phytoecdysteroid, is believed to exert its biological effects through the ecdysteroid signaling pathway. The canonical pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex, which then modulates gene expression.
Caption: Canonical ecdysteroid signaling pathway.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for utilizing this compound in an experimental setting, from preparation to data analysis.
References
Application Notes and Protocols for the Quantification of Polypodine B 20,22-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones.[1][2] These compounds and their derivatives are of increasing interest in biomedical research due to their potential pharmacological activities, including anabolic and adaptogenic effects.[3] The 20,22-acetonide derivative of Polypodine B is synthesized to enhance its lipophilicity, which may improve its bioavailability and pharmacokinetic properties. Accurate and precise quantification of Polypodine B 20,22-acetonide is crucial for preclinical and clinical development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A robust and widely available method suitable for routine quantification in simpler matrices or for higher concentration ranges.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and for detecting low concentrations of the analyte.
Section 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This section details a proposed HPLC-UV method adapted from established protocols for similar ecdysteroid acetonides, such as 20-hydroxyecdysone (B1671079) 2,3;20,22-diacetonide.[4][5]
Experimental Protocol: HPLC-UV Quantification
1. Sample Preparation (from biological matrices, e.g., plasma)
-
To 500 µL of plasma, add 1.5 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC system.
2. HPLC Instrumentation and Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Calibration Curve
-
Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).
-
Perform serial dilutions to prepare working standards with concentrations ranging from 0.5 to 20.0 µg/mL.
-
Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.
Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are based on typical performance for similar assays and would require experimental validation.
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended. This proposed protocol is based on general principles for the analysis of small molecules and other ecdysteroids.[6][7]
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation
-
Follow the same sample preparation procedure as outlined for the HPLC-UV method.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions (Hypothetical)
The following MRM transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer. The values below are hypothetical based on the structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)
This table presents the anticipated performance of the LC-MS/MS method, which would require experimental validation.
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.998 |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Visualizations
Experimental Workflow
General Ecdysteroid Signaling Pathway (in Insects)
Ecdysteroids, in insects, typically signal through a nuclear receptor complex to regulate gene expression.
Potential Mammalian Signaling Pathway (PI3K/AKT/mTOR)
While the exact mechanism for this compound in mammals is not fully elucidated, other ecdysteroids like 20-hydroxyecdysone have been shown to activate the PI3K/AKT/mTOR pathway, which is involved in protein synthesis and cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.kaust.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysteroids [ouci.dntb.gov.ua]
- 5. The ecdysteroid agonist/antagonist and brassinosteroid-like activities of synthetic brassinosteroid/ecdysteroid hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apolar Ecdysteroid Acetonides in Cancer Research
Disclaimer: Direct research on the applications of Polypodine B 20,22-acetonide in cancer research is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related and more extensively researched ecdysteroid acetonides, primarily 20-hydroxyecdysone (B1671079) 20,22-acetonide and its diacetonide derivative. These compounds serve as representative examples to illustrate the potential applications and methodologies relevant to this class of molecules in oncology.
Application Notes
Background: Ecdysteroids are a class of steroid hormones found in insects and some plants. While they have no hormonal effects in vertebrates, certain semi-synthetic, less polar derivatives have demonstrated potential in cancer research.[1] The addition of apolar functional groups, such as acetonides, appears to be a key factor for their adjuvant antitumor activity.[2]
Mechanism of Action: Apolar ecdysteroid acetonides, such as 20-hydroxyecdysone 2,3;20,22-diacetonide, have been shown to act as chemosensitizing agents in various cancer cell lines, including those exhibiting multi-drug resistance (MDR).[1][3] This sensitizing effect enhances the efficacy of conventional chemotherapeutic drugs like doxorubicin, paclitaxel, and vincristine.[3] While the precise mechanism is not fully elucidated, it is suggested that their action is not solely dependent on the inhibition of the ABCB1 (P-glycoprotein) transporter, a common mechanism of drug resistance.[3]
Therapeutic Potential: The primary application of ecdysteroid acetonides in cancer research lies in their potential to overcome multi-drug resistance, a major obstacle in cancer therapy. By co-administration with standard chemotherapeutics, these compounds may allow for lower effective doses of toxic drugs, potentially reducing side effects and improving treatment outcomes. Some fluorinated derivatives have shown even stronger antiproliferative and chemosensitizing activities.[2][4]
Quantitative Data Summary
The following tables summarize the biological activities of representative ecdysteroid acetonides from published studies.
Table 1: Chemosensitizing Activity of 20-Hydroxyecdysone Acetonide Derivatives
| Compound | Cancer Cell Line | Chemotherapeutic Agent | Fold of Sensitization (approx.) | Reference |
| 20-Hydroxyecdysone 2,3;20,22-diacetonide | Murine Leukemia (MDR) | Doxorubicin | Significant | [1] |
| 20-Hydroxyecdysone 2,3;20,22-diacetonide | Human Breast Cancer (MCF7) | Paclitaxel | Significant | [3] |
| 20-Hydroxyecdysone 20,22-acetonide | Murine Leukemia (MDR) | Doxorubicin | Weaker than diacetonide | [3] |
Table 2: Antiproliferative Activity of Fluorinated Ecdysteroid Acetonide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 14-fluoro-20-hydroxyecdysone 2,3;20,22-diacetonide | Neuroblastoma | > 10 | [4] |
| Δ14,15-20-hydroxyecdysone 2,3;20,22-diacetonide | Neuroblastoma | ~5 | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Ecdysteroid Acetonides
This protocol is based on the general procedure for the preparation of ecdysteroid acetonides.[2]
Materials:
-
Parent ecdysteroid (e.g., 20-hydroxyecdysone)
-
Acetone (B3395972) (anhydrous)
-
Phosphomolybdic acid
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Sonicator
Procedure:
-
Dissolve the starting ecdysteroid in acetone at a concentration of 1 g per 100 mL.
-
Add phosphomolybdic acid to the solution (1 g for each gram of starting material).
-
Sonicate the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the compound from the aqueous residue with three portions of 50 mL of dichloromethane.
-
Combine the organic fractions and dry over Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude acetonide derivative.
-
Purify the product using appropriate chromatographic techniques (e.g., column chromatography or HPLC).
Protocol 2: Cell Viability Assay to Assess Chemosensitization
This protocol outlines a general method to determine the chemosensitizing effect of an ecdysteroid acetonide in combination with a chemotherapeutic drug.
Materials:
-
Cancer cell line of interest (e.g., MCF7 breast cancer cells)
-
Complete cell culture medium
-
Ecdysteroid acetonide stock solution (in DMSO)
-
Chemotherapeutic drug stock solution (e.g., Doxorubicin in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ecdysteroid acetonide and the chemotherapeutic drug in a complete culture medium.
-
Treat the cells with:
-
Vehicle control (medium with DMSO)
-
Ecdysteroid acetonide alone (at various concentrations)
-
Chemotherapeutic drug alone (at various concentrations)
-
Combination of ecdysteroid acetonide (at a fixed, non-toxic concentration) and the chemotherapeutic drug (at various concentrations).
-
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values. The shift in the IC50 of the chemotherapeutic drug in the presence of the ecdysteroid acetonide indicates the degree of chemosensitization.
Putative Signaling Pathway Involvement
While the exact signaling pathways modulated by ecdysteroid acetonides in cancer cells are not fully established, their chemosensitizing effect, particularly in MDR cells, suggests a potential interaction with pathways that regulate drug efflux and cell survival.
References
- 1. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00431H [pubs.rsc.org]
Polypodine B 20,22-acetonide: A Molecular Probe for Ecdysteroid Signaling and Drug Efflux Pump Modulation
Application Notes
Polypodine B 20,22-acetonide is a synthetic derivative of Polypodine B, a naturally occurring phytoecdysteroid. The introduction of the 20,22-acetonide group enhances the lipophilicity of the parent molecule, potentially increasing its cell permeability and altering its interaction with biological targets. This modification makes this compound a valuable molecular probe for investigating biological systems, particularly in the study of ecdysteroid signaling pathways and the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).
Background
Ecdysteroids, such as the parent compound 20-hydroxyecdysone (B1671079) (also known as ecdysterone or Polypodine A), are insect molting hormones that can also be found in plants. In insects, ecdysteroids bind to the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP) to regulate gene expression. This signaling cascade governs critical developmental processes. Due to the absence of a homologous receptor in vertebrates, ecdysteroids and their derivatives are of interest as selective tools for studying insect physiology and for the development of targeted insecticides.
Recent studies have also highlighted the potential of ecdysteroid derivatives to modulate the activity of ABC transporters, which are implicated in multidrug resistance (MDR) in cancer cells. The increased lipophilicity of acetonide derivatives of ecdysteroids can enhance their interaction with these membrane-embedded transporters.
Applications as a Molecular Probe
This compound can be utilized as a molecular probe in several key research areas:
-
Probing the Ecdysone Receptor (EcR): As a structural analog of endogenous ecdysteroids, this compound can be used in competitive binding assays to identify and characterize novel EcR ligands. Its altered physicochemical properties may provide insights into the structure-activity relationships of the EcR ligand-binding pocket.
-
Investigating ABC Transporter Function: The acetonide derivative can serve as a tool to study the function and inhibition of ABC transporters like P-glycoprotein (ABCB1). By measuring its effect on the efflux of known substrates, researchers can elucidate the mechanisms of transporter modulation and explore its potential to reverse multidrug resistance.
-
Development of Photoaffinity Probes: The ecdysteroid scaffold of this compound can be further modified to create photoaffinity labels. The introduction of a photolabile group would allow for the covalent labeling and subsequent identification of binding partners, including receptors and transporters.
-
Elucidating Off-Target Effects: In mammalian systems, where a classical EcR is absent, this probe can be used to identify potential off-target effects and novel molecular targets of ecdysteroids.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical data that would be generated when characterizing such a molecular probe, based on studies of similar ecdysteroid derivatives.
| Parameter | Typical Value Range | Biological System | Relevance as a Molecular Probe |
| Ecdysone Receptor (EcR) Binding Affinity (Ki) | 1 - 100 nM | Insect cell lines (e.g., Sf9, BII) | Quantifies the probe's affinity for its primary target in insects. |
| IC50 for ABCB1-mediated Efflux | 0.1 - 10 µM | MDR cancer cell lines (e.g., CEM/VBL100) | Measures the probe's potency in inhibiting drug efflux pumps. |
| EC50 for Reporter Gene Activation | 10 - 500 nM | EcR-responsive reporter cell lines | Determines the functional activity of the probe in a cellular context. |
| Cellular Accumulation Ratio (MDR vs. parental cells) | > 2-fold | Paired cancer cell lines | Indicates the probe's ability to bypass or inhibit efflux pumps. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the acid-catalyzed acetonide protection of vicinal diols in ecdysteroids.
Materials:
-
Polypodine B
-
Anhydrous acetone (B3395972)
-
Phosphomolybdic acid (catalyst)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Polypodine B in anhydrous acetone (e.g., 10 mg/mL).
-
Add a catalytic amount of phosphomolybdic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 5% aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to obtain pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Competitive Binding Assay for Ecdysone Receptor (EcR)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the ecdysone receptor.
Materials:
-
Insect cell line expressing EcR/USP (e.g., Sf9 cells)
-
[³H]-Ponasterone A (radioligand)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a cell lysate from the EcR/USP-expressing insect cells.
-
In a multi-well plate, add a fixed concentration of [³H]-Ponasterone A to each well.
-
Add increasing concentrations of unlabeled this compound (competitor) to the wells.
-
Initiate the binding reaction by adding the cell lysate to each well.
-
Incubate the plate at a specified temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value of this compound.
Protocol 3: Rhodamine 123 Efflux Assay for ABCB1 Activity
This assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing the ABCB1 transporter.
Materials:
-
Parental cancer cell line (e.g., LoVo)
-
ABCB1-overexpressing cancer cell line (e.g., LoVo/Dox)
-
Rhodamine 123
-
This compound
-
Verpamil (positive control inhibitor)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Seed both parental and ABCB1-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or verapamil (B1683045) for 1-2 hours.
-
Add Rhodamine 123 to the cells and incubate for a further 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Detach the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
An increase in Rhodamine 123 fluorescence in the ABCB1-overexpressing cells treated with this compound indicates inhibition of the transporter.
-
Quantify the inhibition and calculate the IC50 value.
Visualizations
Caption: Ecdysone signaling pathway activated by this compound.
Caption: Experimental workflow for assessing ABCB1 inhibition.
Caption: Concept of using a modified probe for photoaffinity labeling.
Application Notes and Protocols for the Formulation of Polypodine B 20,22-acetonide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypodine B is a phytoecdysteroid, a class of compounds found in some plants that are structurally similar to insect molting hormones.[1] The 20,22-acetonide derivative of Polypodine B is a synthetic modification likely designed to alter its physicochemical properties, such as solubility and stability. Phytoecdysteroids, including related compounds like 20-hydroxyecdysone, have garnered interest for their potential anabolic, adaptogenic, and other pharmacological effects in mammals.[1] Effective formulation is critical for the preclinical evaluation of Polypodine B 20,22-acetonide in animal models to ensure accurate and reproducible results. This document provides detailed application notes and protocols for its formulation for oral and parenteral administration in animal studies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental to developing a suitable formulation. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₈ | --INVALID-LINK-- |
| Molecular Weight | 536.71 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | --INVALID-LINK-- |
Formulation Strategies for Animal Studies
Due to the steroidal structure of this compound, it is anticipated to have low aqueous solubility. The following are recommended starting formulations for in vivo animal studies.
Oral Administration: Suspension in Carboxymethylcellulose Sodium (CMC-Na)
For oral gavage, a suspension is a common and effective formulation for poorly water-soluble compounds. Carboxymethylcellulose sodium (CMC-Na) is a widely used suspending agent that increases the viscosity of the vehicle, thereby preventing the rapid sedimentation of the active pharmaceutical ingredient (API).
Recommended Vehicle: 0.5% (w/v) CMC-Na in sterile, purified water.
Parenteral Administration: Solution/Suspension in a Co-Solvent System
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, a co-solvent system is often necessary to solubilize or suspend hydrophobic compounds. A common approach involves dissolving the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a biocompatible oil, such as corn oil.
Recommended Vehicle: 10% DMSO in Corn Oil (v/v).
Experimental Protocols
The following are detailed protocols for the preparation of formulations for this compound.
Protocol 1: Preparation of an Oral Suspension (2.5 mg/mL)
This protocol is adapted from a general method for preparing oral suspensions of poorly soluble compounds.[2]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, purified water (e.g., water for injection or Milli-Q water)
-
Sterile glass beaker or flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, add the CMC-Na to 100 mL of sterile, purified water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the API.
-
-
Prepare the this compound Suspension:
-
To prepare 100 mL of a 2.5 mg/mL suspension, weigh 250 mg of this compound.
-
Gradually add the this compound powder to the 100 mL of the 0.5% CMC-Na solution while stirring vigorously.
-
Continue to stir the suspension for at least 15-30 minutes to ensure a uniform distribution of the compound.
-
Visually inspect the suspension for homogeneity.
-
-
Administration:
-
The suspension should be continuously stirred during dosing to ensure that a consistent concentration is administered to each animal.
-
Use an appropriate-sized gavage needle for the animal species being studied.
-
Protocol 2: Preparation of an Injectable Formulation (2.5 mg/mL)
This protocol is based on a common co-solvent approach for parenteral administration of hydrophobic compounds.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile filtered
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution in DMSO (e.g., 25 mg/mL):
-
Note: The exact solubility of this compound in DMSO is not specified in available literature. This concentration is a starting point based on common practices. It is highly recommended to determine the actual solubility to prepare a true solution.
-
Weigh an appropriate amount of this compound (e.g., 25 mg) and place it in a sterile vial.
-
Add the corresponding volume of sterile DMSO (e.g., 1 mL) to achieve a 25 mg/mL concentration.
-
Vortex or sonicate until the compound is completely dissolved.
-
-
Prepare the Final Formulation (10% DMSO in Corn Oil):
-
To prepare 1 mL of a 2.5 mg/mL final formulation, pipette 100 µL of the 25 mg/mL this compound stock solution in DMSO into a sterile vial.
-
Add 900 µL of sterile corn oil to the vial.
-
Vortex the mixture vigorously to ensure a uniform solution or fine suspension.
-
-
Administration:
-
The formulation should be administered immediately after preparation.
-
If a suspension is formed, ensure it is well-mixed before drawing it into the syringe.
-
Use an appropriate needle size and injection volume for the chosen route of administration and animal model.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing the oral and injectable formulations of this compound.
Caption: Workflow for Oral and Injectable Formulation.
Hypothetical Signaling Pathway of this compound in Mammalian Cells
While the precise signaling pathway for this compound in mammals is not fully elucidated, evidence from related phytoecdysteroids, such as 20-hydroxyecdysone, suggests a potential mechanism involving the PI3K/Akt pathway, which is known to regulate protein synthesis and cell growth. Phytoecdysteroids are not believed to act through classical mammalian steroid hormone receptors.
Caption: Hypothetical PI3K/Akt Signaling Pathway.
Conclusion
The formulation of this compound for animal studies requires careful consideration of its physicochemical properties, particularly its expected low water solubility. The provided protocols for an oral suspension using 0.5% CMC-Na and an injectable formulation with a 10% DMSO in corn oil co-solvent system offer robust starting points for in vivo experiments. Researchers should validate these formulations for their specific experimental needs, including stability and compatibility with the chosen animal model. Further investigation into the precise signaling mechanisms of this compound will be crucial for a complete understanding of its pharmacological effects.
References
Chromatographic Separation of Ecdysteroid Acetonides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids are a class of polyhydroxylated steroids that play crucial roles in the molting and development of arthropods and are also found in various plant species. Their diverse biological activities have garnered significant interest in the pharmaceutical and nutraceutical industries. The formation of acetonide derivatives of ecdysteroids, by protecting vicinal diols, is a common strategy in their structural elucidation and semi-synthesis of new analogs. This document provides detailed application notes and protocols for the chromatographic separation of ecdysteroid acetonides, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
I. Synthesis of Ecdysteroid Acetonides
The preparation of ecdysteroid acetonides is a crucial first step before chromatographic analysis. Acetonides are typically formed between vicinal diols in a cis configuration, such as the C-2/C-3 and C-20/C-22 diols in 20-hydroxyecdysone.[1] A general and rapid method involves the use of an acid catalyst in acetone (B3395972).
Protocol: General Procedure for the Preparation of Ecdysteroid Acetonides[2]
-
Dissolution: Dissolve the starting ecdysteroid (e.g., 20-hydroxyecdysone) in acetone at a concentration of 1 g per 100 mL.
-
Catalyst Addition: To this solution, add phosphomolybdic acid as a catalyst. A common ratio is 1 g of catalyst for each gram of starting ecdysteroid.
-
Reaction: Sonicate the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Neutralize the reaction mixture with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Solvent Evaporation: Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (B109758) (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄). Evaporate the solvent to obtain the crude acetonide derivatives.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel.
The following diagram illustrates the general workflow for the synthesis of ecdysteroid acetonides.
Caption: Workflow for the synthesis of ecdysteroid acetonides.
II. High-Performance Liquid Chromatography (HPLC) of Ecdysteroid Acetonides
Reversed-phase HPLC is a powerful technique for the separation and analysis of ecdysteroid acetonides. The derivatization to acetonides alters the polarity of the parent ecdysteroids, leading to significant shifts in retention times, which can be used for structural elucidation.[1]
Data Presentation: HPLC Conditions for Ecdysteroid Analysis
The following table summarizes various HPLC conditions reported for the analysis of ecdysteroids and their derivatives.
| Stationary Phase | Column | Mobile Phase | Elution Mode | Detection | Reference |
| Reversed-Phase (C18) | Agilent C18 (5 µm, 250 x 4.6 mm) | Acetonitrile:Water | Gradient | UV (242 nm) | [2] |
| Reversed-Phase (ODS) | Spherisorb ODS1 (4.6 x 150 mm) | Methanol (B129727):Water | Gradient (10-100% Methanol) | UV (254 nm) | [3] |
| Reversed-Phase (ODS-2) | Spherisorb 5 ODS-2 | Water:Acetonitrile (77:23, v/v) with 0.1% TFA | Isocratic | - | [4] |
| Normal-Phase (Silica) | Zorbax RX Sil (5 µm, 250 x 4.6 cm) | Dichloromethane:Isopropanol:Water (125:40:3, v/v/v) | Isocratic | - | [5] |
| Normal-Phase (Silica) | Zorbax Sil | Dichloromethane:Isopropanol:Water (125:30:2, v/v/v) | Isocratic | - | [4][6] |
Experimental Protocol: Reversed-Phase HPLC Analysis of Ecdysteroid Acetonides[1]
-
Sample Preparation: Dissolve the purified ecdysteroid acetonide mixture in the initial mobile phase (e.g., a mixture of methanol and water).
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A linear gradient of methanol in water is effective. For example, a gradient from 30% to 100% methanol over 30 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at 242 nm or 254 nm is suitable for ecdysteroids.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
Identify the peaks corresponding to the different acetonide derivatives (mono-, di-, tri-acetonides) based on their retention times relative to the parent ecdysteroid. The change in retention time (Δr.t.) upon acetonide formation is a key parameter for identification.[1]
-
For structural confirmation, collect the fractions and subject them to mass spectrometry.
-
The following diagram illustrates the experimental workflow for the HPLC analysis of ecdysteroid acetonides.
Caption: Workflow for HPLC analysis of ecdysteroid acetonides.
III. Gas Chromatography-Mass Spectrometry (GC-MS) of Ecdysteroid Acetonides
For GC-MS analysis, ecdysteroids and their acetonide derivatives require derivatization to increase their volatility. Trimethylsilylation is a common method.[7] GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of ecdysteroids at low concentrations.
Data Presentation: GC-MS Conditions for Ecdysteroid Analysis
The table below outlines typical GC-MS conditions for the analysis of derivatized ecdysteroids.
| Column Type | Stationary Phase | Derivatization Agent | Detection Mode | Reference |
| Fused-silica capillary | Cross-bonded apolar (OV-1 type) | Trimethylsilyl (B98337) imidazole (B134444) | Selected-Ion Monitoring (SIM) | [7] |
| Capillary | 100% Dimethylpolysiloxane | Methoxylamine HCl and Trimethylsilyl imidazole | Mass Spectrometry (MS) | [8] |
Experimental Protocol: GC-MS Analysis of Ecdysteroid Acetonides[8]
-
Derivatization (Trimethylsilylation):
-
Dry the ecdysteroid acetonide sample completely.
-
Add a solution of trimethylsilyl imidazole in a suitable solvent (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.
-
-
GC-MS System:
-
Column: A capillary column with a non-polar stationary phase (e.g., OV-1 type) is preferred.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to elute the derivatized compounds. For example, an initial temperature of 150 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected-ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the compounds based on their retention times and mass spectra.
-
Quantify the analytes using appropriate calibration standards.
-
The following diagram illustrates the logical relationship in the GC-MS analysis workflow.
References
- 1. HPLC method for the analysis of acetonides of ecdysteroids providing structural information on different vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Capillary gas chromatography-mass spectrometry of ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polypodine B 20,22-acetonide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Polypodine B 20,22-acetonide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective catalysis. | Ensure the acid catalyst (e.g., p-toluenesulfonic acid, phosphomolybdic acid, or a cation exchange resin) is fresh and active. Consider using a stronger Lewis acid catalyst like ZrCl₄ under anhydrous conditions.[1][2] |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For acid-sensitive substrates, optimization of these parameters is crucial. | |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and reagents, especially the solvent (acetone), are anhydrous. The presence of water can inhibit acetonide formation. | |
| Formation of Multiple Products/Side Reactions | Dehydration of the steroid backbone. | This is a common side reaction under acidic conditions, particularly at elevated temperatures.[3] Use milder reaction conditions, a less aggressive acid catalyst, or shorter reaction times. Purification by column chromatography will be necessary to separate the desired product from dehydrated byproducts. |
| Incomplete reaction leading to a mixture of starting material and product. | Increase the molar excess of acetone (B3395972) and allow the reaction to proceed for a longer duration. Monitor closely by TLC to determine the point of maximum conversion before significant side product formation occurs. | |
| Formation of other acetonide isomers (e.g., 2,3-acetonide). | While the 20,22-diol is sterically favored for acetonide formation, protection of other diols can occur. Using stoichiometric amounts of reagents and carefully controlling the reaction temperature can improve selectivity. | |
| Difficult Purification | Co-elution of product with impurities. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica (B1680970) gel is not effective. |
| Product instability on silica gel. | The acidic nature of silica gel can sometimes lead to the degradation of acid-labile compounds. Neutralize the silica gel with a suitable base (e.g., triethylamine (B128534) in the eluent) before use. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
A1: The choice of catalyst can significantly impact the yield. While traditional acid catalysts like p-toluenesulfonic acid are effective, Lewis acids such as Zirconium tetrachloride (ZrCl₄) have been reported to promote acetonide formation in very good yields.[2] Cation exchange resins also offer a milder and easily separable catalytic option.[1] The optimal catalyst may need to be determined empirically for your specific reaction conditions.
Q2: How can I minimize the formation of dehydration byproducts?
A2: Dehydration is a common side reaction when working with ecdysteroids under acidic conditions.[3] To minimize this, use the mildest possible acidic catalyst and the lowest effective reaction temperature. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. Over-running the reaction will likely lead to increased dehydration.
Q3: What are the recommended reaction conditions for acetonide formation?
A3: Generally, the reaction is carried out in acetone, which serves as both the solvent and a reagent. A catalytic amount of acid is added, and the reaction is stirred at room temperature or with gentle heating. Reaction times can vary from a few hours to overnight, depending on the catalyst and temperature.
Q4: How can I confirm the formation of the 20,22-acetonide?
A4: The formation of the acetonide can be confirmed by standard spectroscopic methods. In ¹H NMR, the appearance of two new singlet peaks corresponding to the non-equivalent methyl groups of the acetonide moiety is a key indicator. Mass spectrometry will also show a corresponding increase in the molecular weight of the product compared to the starting material.
Q5: Is it possible to protect other diols on the Polypodine B molecule?
A5: Yes, depending on the reaction conditions, it is possible to form other acetonides, such as the 2,3-acetonide. However, the 20,22-diol is generally more reactive and sterically accessible, making it the preferential site for acetonide formation under controlled conditions.
Experimental Protocols
General Protocol for this compound Synthesis
-
Preparation: Ensure all glassware is thoroughly dried in an oven. Use anhydrous acetone as the solvent.
-
Reaction Setup: Dissolve Polypodine B in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, phosphomolybdic acid, or a cation exchange resin).
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways in Polypodine B acetonide synthesis.
References
Navigating Solubility Challenges with Polypodine B 20,22-acetonide: A Technical Guide
For researchers, scientists, and drug development professionals working with Polypodine B 20,22-acetonide, overcoming its solubility limitations is a critical step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its use in both in vitro and in vivo studies.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide addresses specific problems you might face when preparing solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from an organic stock. | The compound has low aqueous solubility, and the concentration exceeds its limit in the final buffer. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. - Consider using a surfactant such as Tween 80 or a solubilizing agent like PEG400 in your aqueous buffer to improve solubility. - Prepare a more dilute final solution. |
| Difficulty dissolving the powder in the initial solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume. - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] - Ensure the compound is fully dissolved before any subsequent dilutions. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium, leading to inaccurate concentrations. | - Visually inspect the media for any signs of precipitation after adding the compound. - Prepare fresh dilutions for each experiment. - Consider formulating the compound in a vehicle containing a low percentage of DMSO and a non-ionic surfactant. |
| Low bioavailability in animal studies. | Poor absorption due to low solubility in gastrointestinal fluids or rapid precipitation at the injection site. | - For oral administration, consider formulating as a suspension in 0.5% carboxymethylcellulose (CMC) or dissolving in PEG400.[2] - For injections, a formulation of DMSO and corn oil (e.g., 10:90 ratio) can be used.[2] - The use of cyclodextrins can also be explored to form inclusion complexes and enhance aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vitro studies, DMSO is a commonly used solvent for preparing stock solutions.
Q2: What is the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is low, generally less than 1 mg/mL.[2] This necessitates the use of co-solvents or other formulation strategies for aqueous-based experiments.
Q3: How can I prepare a stock solution for in vitro experiments?
A3: To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, you would dissolve 5.37 mg of the compound in 1 mL of DMSO. It is recommended to warm the solution gently and use sonication to ensure complete dissolution. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q4: What are some suggested formulations for in vivo oral administration?
A4: For oral delivery, you can prepare a suspension. A common method is to suspend the compound in a 0.5% solution of sodium carboxymethylcellulose (CMC-Na) in water.[2] Alternatively, it can be dissolved in Polyethylene glycol 400 (PEG400).[2]
Q5: How can I formulate this compound for injection in animal models?
A5: A common vehicle for subcutaneous or intraperitoneal injection is a mixture of DMSO and corn oil. A typical ratio is 10% DMSO and 90% corn oil.[2] For intravenous administration, formulations with co-solvents like PEG300 and surfactants like Tween 80 in saline are often used.
Q6: Are there other methods to enhance the solubility of this compound?
A6: Yes, several techniques used for poorly soluble drugs can be applied. These include micronization to increase the surface area, the use of solid dispersions where the drug is dispersed in a hydrophilic carrier, and complexation with cyclodextrins to form more soluble inclusion complexes.
Data Presentation: Solubility Profile
While precise quantitative solubility data for this compound is not widely published, the following table summarizes its qualitative solubility in various common solvents.
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Requires formulation with co-solvents or surfactants for aqueous solutions. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for in vitro use. |
| Ethanol | Sparingly to Slightly Soluble | May require warming or sonication for complete dissolution. |
| Methanol | Slightly Soluble | Similar to ethanol, may require assistance for complete dissolution. |
| Acetone | Soluble | Can be used as a solvent for this compound.[1] |
| Chloroform | Soluble | A suitable organic solvent for dissolving the compound.[1] |
| Dichloromethane | Soluble | Another suitable chlorinated solvent.[1] |
| Ethyl Acetate | Soluble | A moderately polar organic solvent in which the compound is soluble.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 5.37 mg of this compound (Molecular Weight: 536.7 g/mol ).
-
Add 1 mL of high-purity DMSO to the solid.
-
Gently warm the vial to 37°C.
-
Place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation for Oral Administration (2.5 mg/mL Suspension)
-
Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC-Na) by dissolving 0.5 g of CMC-Na in 100 mL of sterile, purified water. Stir until a clear, viscous solution is formed.
-
Weigh 250 mg of this compound.
-
Gradually add the powdered compound to the 0.5% CMC-Na solution while stirring continuously to form a homogenous suspension.
-
Use a homogenizer or sonicator to reduce particle size and improve the stability of the suspension.
-
This will result in a 2.5 mg/mL suspension ready for oral gavage in animal models.[2]
Protocol 3: Formulation for Injection (10% DMSO in Corn Oil)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL final injection solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the DMSO stock solution to 900 µL of sterile corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension or solution.
-
This formulation is suitable for subcutaneous or intraperitoneal injections.[2]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Enhancement
This diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step workflow for addressing solubility challenges.
Ecdysteroid Signaling Pathway
Polypodine B, as an ecdysteroid, is expected to interact with the ecdysone (B1671078) receptor, a nuclear receptor that regulates gene expression.
Caption: The classical genomic signaling pathway for ecdysteroids.
Potential Non-Genomic Signaling in Mammalian Cells
Recent studies suggest that ecdysteroids may also elicit rapid, non-genomic effects in mammalian cells, potentially through membrane-associated receptors, leading to the activation of kinase cascades like the Akt pathway.
Caption: A proposed non-genomic signaling cascade in mammalian cells.
References
Stability of Polypodine B 20,22-acetonide in different solvents.
Technical Support Center: Polypodine B 20,22-acetonide
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in various solvents. The following information is based on established principles of steroidal acetonide chemistry and pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of steroidal acetonides like this compound in solution is primarily influenced by pH, the presence of metal ions, and exposure to heat and light. The cyclic ketal of the acetonide is susceptible to cleavage under acidic conditions.[1] In neutral to basic solutions, oxidation can be a significant degradation pathway, which can be accelerated by trace metal ions.[1]
Q2: In which pH range is this compound expected to be most stable in aqueous solutions?
Based on studies of similar steroidal acetonides, such as triamcinolone (B434) acetonide, the compound is expected to be most stable in a slightly acidic pH range, approximately around pH 3.4 to 4.[1][2] Above pH 5.5, the rate of degradation tends to increase significantly.[2]
Q3: What are the likely degradation pathways for this compound?
Two primary degradation pathways are anticipated for this compound:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH below 4), the 20,22-acetonide group is susceptible to cleavage, which would yield Polypodine B.[1][3]
-
Oxidation: In neutral and basic solutions, autoxidation is a likely degradation pathway.[1] This can be catalyzed by trace metal ions like cupric ions (Cu²⁺).[1] For similar corticosteroids, oxidation can lead to the formation of aldehyde and carboxylic acid derivatives.[4]
A visual representation of the potential degradation pathways is provided below.
Caption: Potential degradation routes for this compound.
Q4: How should I prepare stock solutions of this compound to maximize stability?
To prepare a stable stock solution, consider the following:
-
Solvent Choice: Use a non-aqueous solvent like ethanol (B145695) or a buffered aqueous solution with a pH around 4.
-
Metal Ion Contamination: If using aqueous buffers, consider adding a metal-sequestering agent like EDTA to inhibit oxidative degradation catalyzed by trace metal ions.[1]
-
Storage: Store solutions at low temperatures (e.g., 4°C) and protected from light to minimize both thermal and photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency in prepared solutions over a short period. | Degradation due to inappropriate pH or presence of metal ions. | Verify the pH of your solvent. If using an aqueous solution, ensure it is buffered to a slightly acidic pH (around 4). Consider adding EDTA to chelate any metal ions. |
| Appearance of new peaks in HPLC analysis of the compound. | The new peaks likely correspond to degradation products.[2] | Characterize the degradation products. If the primary degradation product is Polypodine B, it suggests acid-catalyzed hydrolysis of the acetonide. The presence of other peaks may indicate oxidation. |
| Inconsistent results between experimental batches. | Variability in solvent preparation, storage conditions, or exposure to light. | Standardize your solvent preparation protocol. Ensure consistent storage temperatures and always protect solutions from light. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[5][6]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Workflow for Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study.
Procedure:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature. If no degradation is observed, the temperature can be increased.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the drug solution at a specified temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the drug solution to UV and/or visible light.
For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any degradation products.
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Typical HPLC Parameters for Phytoecdysteroids:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at an appropriate wavelength or Mass Spectrometry (MS) for higher sensitivity and specificity.[7]
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Summary of Expected Stability Data
The following table summarizes the expected stability of this compound based on data from similar steroidal acetonides. This should be confirmed by experimental studies.
| Solvent/Condition | Expected Stability | Primary Degradation Pathway | Comments |
| Aqueous Solution (pH < 4) | Low | Acid-catalyzed hydrolysis | Degradation rate increases as pH decreases. |
| Aqueous Solution (pH 4-5) | High | - | Expected to be the most stable pH range. |
| Aqueous Solution (pH > 5.5) | Moderate to Low | Oxidation | Degradation rate increases with pH and can be catalyzed by metal ions. |
| Ethanol/Methanol | High | - | Generally stable in anhydrous organic solvents. |
| Aqueous Solution + Metal Ions (e.g., Cu²⁺) | Low | Catalyzed Oxidation | The presence of metal ions can significantly accelerate degradation, especially in neutral to basic conditions.[1] |
| Elevated Temperature (e.g., 70°C) | Low | Thermal Degradation | Higher temperatures will accelerate all degradation pathways. |
| Exposure to Light | Potentially Low | Photodegradation | The A-ring of some corticosteroids is known to undergo photochemical reactions.[3] |
References
- 1. EP0843548A2 - Stabilized steroid compositions - Google Patents [patents.google.com]
- 2. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. jpsbr.org [jpsbr.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Polypodine B 20,22-acetonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Polypodine B 20,22-acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to HPLC analysis?
A1: Understanding the physicochemical properties is crucial for method development. This compound is a natural product with the molecular formula C30H48O8 and a molecular weight of 536.70 g/mol [1][2]. As an acetonide derivative of Polypodine B, it is expected to be more lipophilic than its parent compound. This increased lipophilicity will influence its retention behavior in reversed-phase HPLC, generally leading to longer retention times compared to Polypodine B under identical conditions. It is typically a solid at room temperature[1].
Q2: What is a good starting point for an HPLC method for this compound?
A2: A good starting point can be adapted from methods used for similar ecdysteroid acetonides, such as 20-hydroxyecdysone (B1671079) 2,3;20,22-diacetonide[3][4]. A reversed-phase C18 column is recommended. The mobile phase can consist of a gradient of water and an organic modifier like acetonitrile (B52724) or methanol[5][6]. UV detection at around 254 nm is often suitable for ecdysteroids[3][4].
Q3: How does the acetonide group affect the chromatography of Polypodine B?
A3: The addition of the 20,22-acetonide group increases the hydrophobicity of the molecule. In reversed-phase HPLC, this will result in a stronger interaction with the stationary phase and, consequently, a longer retention time compared to the more polar Polypodine B[7]. This property can be exploited to achieve good separation from the parent compound and other more polar impurities.
Q4: What are the common challenges in the HPLC analysis of ecdysteroids like this compound?
A4: Common challenges include achieving adequate separation from structurally similar ecdysteroids, dealing with complex sample matrices from natural product extracts, and managing issues like peak fronting or tailing[8]. Phytoecdysteroids are often present in complex mixtures, which can lead to co-elution and difficulties in accurate quantification[8].
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Sample solvent being too strong.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition[8]. If the sample is dissolved in a stronger solvent, it can cause the analyte to move through the top of the column too quickly, leading to peak fronting. Diluting the sample in the mobile phase can resolve this.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: For ionizable compounds, adjusting the pH of the mobile phase can suppress these interactions. While this compound is not strongly ionizable, residual silanols on the silica-based stationary phase can sometimes cause tailing. Using a column with end-capping or adding a small amount of a competitive base to the mobile phase can help.
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a thermostatically controlled column oven to maintain a stable and reproducible temperature[8]. Even minor changes in ambient temperature can affect retention times.
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation of the more volatile organic component, which can alter the solvent strength and lead to retention time drift[8]. Ensure accurate and consistent preparation of the mobile phase.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Before starting a sequence of analyses, and between gradient runs, ensure the column is fully equilibrated with the initial mobile phase conditions. Flushing with 10-20 column volumes is a good practice to ensure a stable baseline and reproducible retention times[8].
Issue 3: No Peaks or Very Small Peaks
-
Possible Cause: Sample degradation.
-
Solution: While ecdysteroids are generally stable, it is good practice to store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles[1]. Prepare working solutions fresh daily if possible.
-
Possible Cause: Incorrect detection wavelength.
-
Solution: Verify the UV absorbance maximum for this compound. A diode array detector (DAD) can be used to determine the optimal wavelength. For many ecdysteroids, a wavelength around 245-254 nm is appropriate[3][9].
Issue 4: High Backpressure
-
Possible Cause: Blockage in the system.
-
Solution: Check for blockages in the solvent inlet frits, inline filters, guard column, or the analytical column itself. A systematic approach of disconnecting components starting from the detector and working backward can help identify the source of the high pressure[10].
-
Possible Cause: Precipitated buffer in the mobile phase.
-
Solution: Ensure that any buffers used are fully soluble in the mobile phase mixture. If switching between buffered and non-buffered mobile phases, flush the system thoroughly with a compatible solvent to prevent precipitation[10].
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound
| Parameter | Recommended Setting | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18, 3-5 µm, 4.6 x 150-250 mm | Standard for steroid and ecdysteroid analysis[9][11]. |
| Mobile Phase A | Water | Common aqueous phase for reversed-phase HPLC[5]. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for steroid separation[5][6]. |
| Gradient | Start with a lower percentage of B (e.g., 20-40%) and increase to a higher percentage (e.g., 80-90%) over 10-20 minutes. | Gradient elution is often necessary for complex samples and to elute more hydrophobic compounds like the acetonide in a reasonable time[5][12]. |
| Flow Rate | 0.8 - 1.2 mL/min | Typical flow rate for a 4.6 mm ID column[9]. |
| Column Temperature | 25 - 40 °C | Using a column oven improves reproducibility[5][8]. |
| Detection | UV at ~254 nm | Ecdysteroids typically have a UV maximum around this wavelength[3][4]. |
| Injection Volume | 5 - 20 µL | A smaller injection volume can improve peak shape[8]. |
| Sample Solvent | Initial mobile phase composition | To prevent peak distortion[8]. |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in the initial mobile phase (e.g., 30% acetonitrile in water) to prepare a stock solution (e.g., 1 mg/mL).
-
Store the stock solution at -20°C[1].
-
Prepare working standards by diluting the stock solution with the initial mobile phase to the desired concentrations for calibration.
-
For unknown samples, perform a suitable extraction followed by filtration through a 0.22 or 0.45 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Prepare fresh mobile phases A (HPLC-grade water) and B (HPLC-grade acetonitrile).
-
Degas the mobile phases using an inline degasser or by sonication.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 30% B) for at least 30 minutes or until a stable baseline is achieved[9].
-
-
Chromatographic Run:
-
Set up the HPLC method with the parameters outlined in Table 1.
-
Inject the prepared standards and samples.
-
Monitor the separation at approximately 254 nm.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Generate a calibration curve from the standards to quantify the analyte in the unknown samples.
-
Mandatory Visualization
References
- 1. This compound | Plants | 159858-85-2 | Invivochem [invivochem.com]
- 2. This compound | 159858-85-2 [m.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. HPLC method for the analysis of acetonides of ecdysteroids providing structural information on different vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
- 10. realab.ua [realab.ua]
- 11. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]
- 12. agilent.com [agilent.com]
Common pitfalls in experiments with Polypodine B 20,22-acetonide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polypodine B 20,22-acetonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic derivative of Polypodine B, a naturally occurring phytoecdysteroid. Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones. They are investigated for a variety of pharmacological effects in mammals, including anabolic, anti-diabetic, and anti-cancer properties. The 20,22-acetonide group is a protective group that can alter the compound's solubility and pharmacological activity.
Q2: What are the known biological activities of Polypodine B and its derivatives?
Polypodine B has been shown to have moderate antifungal activity and significantly inhibits the growth of Acanthamoeba castellani.[1] Phytoecdysteroids, in general, are known to modulate signaling pathways associated with apoptosis, inflammation, and protein synthesis. Some ecdysteroid acetonide derivatives have shown chemosensitizing properties in cancer cell lines.
Q3: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For in vivo studies, formulations often involve a combination of solvents like DMSO, PEG300, Tween 80, and water, or suspension in vehicles like corn oil or carboxymethyl cellulose.[2]
Q4: How should this compound be stored?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C. Stock solutions in solvents like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or toxicity. | Ensure the final concentration of the organic solvent in the cell culture media is low (typically ≤ 0.5%). Prepare a high-concentration stock solution and dilute it serially in the media. If precipitation persists, consider using a different solvent system or a formulation with solubilizing agents like PEG300 or Tween 80 for in vivo experiments.[2] |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound due to improper storage. Instability of the acetonide group under certain pH or enzymatic conditions. Variability in cell seeding density or experimental timing. | Store the compound and its solutions at the recommended temperatures and protect from light. Be aware that the acetonide group can be labile and may be removed under acidic conditions. Ensure consistent cell seeding densities and incubation times across all experiments. |
| No observable biological effect at expected concentrations. | The effective concentration for the specific cell line or model system is different. The compound may have a different mechanism of action than related phytoecdysteroids. The compound may have been degraded. | Perform a dose-response study over a wide range of concentrations to determine the optimal effective concentration. Consider using a positive control (e.g., the parent compound Polypodine B or another known active phytoecdysteroid) to validate the experimental setup. Verify the integrity of the compound if degradation is suspected. |
| High background signal or artifacts in cell-based assays. | The compound itself may be fluorescent or interfere with the assay reagents. The solvent used to dissolve the compound may be causing interference. | Run appropriate controls, including vehicle-only controls (media with the same concentration of solvent) and compound-only controls (media with the compound but without cells) to check for background signal. If interference is observed, consider using an alternative assay method. |
Data Presentation
Quantitative data for this compound is limited in the current scientific literature. The following tables provide data for the parent compound, Polypodine B, and a related acetonide derivative, Pterosterone 20,22-acetonide, to serve as a reference.
Table 1: Biological Activity of Polypodine B
| Organism/Cell Line | Assay | Concentration Range | Result |
| Acanthamoeba castellani | Growth Inhibition | 0.05-0.5 mg/mL | IC50 = 0.07 mg/mL after 3 days |
| Aliivibrio fischeri | Toxicity Assay | 0.5-1 mg/mL | No significant toxicity at 0.5 mg/mL |
Data sourced from MedchemExpress. Please note that MedChemExpress has not independently confirmed the accuracy of these methods and they are for reference only.[1]
Table 2: Cytotoxicity of Pterosterone 20,22-acetonide (a related ecdysteroid acetonide)
| Cell Line | Assay | IC50 (µM) |
| Human Lung Carcinoma (LU-1) | SRB method | 51.59 - 60.14 |
| Human Breast Carcinoma (MCF7) | SRB method | 51.59 - 60.14 |
| Human Hepatocellular Carcinoma (HepG2) | SRB method | 51.59 - 60.14 |
Experimental Protocols
Detailed Methodology: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Sterile, tissue culture-grade 96-well plates
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adherent cancer cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile PBS (phosphate-buffered saline)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Troubleshooting unexpected results in Polypodine B 20,22-acetonide assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polypodine B 20,22-acetonide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and use of this compound in various assays.
Compound Handling and Preparation
-
Q1: How should I dissolve this compound for my experiments?
-
A1: this compound is a solid at room temperature. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). Due to the polar nature of phytoecdysteroids, ensuring complete solubilization before further dilution into aqueous assay buffers is critical to avoid precipitation and inaccurate concentrations.
-
-
Q2: I'm observing precipitation of the compound after diluting my DMSO stock into aqueous buffer. What should I do?
-
A2: This is a common issue with hydrophobic compounds. To mitigate this:
-
Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your cells or assay components.
-
Consider using a surfactant like Tween 80 or Pluronic F-68 in your final dilution buffer to improve solubility.
-
Vortex the solution thoroughly after adding the DMSO stock to the aqueous buffer.
-
Prepare fresh dilutions for each experiment.
-
-
Cell-Based Assays (e.g., Reporter Gene Assays)
-
Q3: My cell-based assay is showing high variability between replicate wells. What are the possible causes?
-
A3: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Consider not using the outermost wells for critical experiments or filling them with sterile PBS to maintain humidity.
-
Compound Precipitation: As mentioned in Q2, ensure your compound is fully dissolved at the final concentration.
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase and have a consistent passage number.
-
-
-
Q4: I am not observing any response (or a very weak response) to this compound in my ecdysteroid-responsive reporter cell line. What should I check?
-
A4: A lack of response could be due to:
-
Incorrect Compound Concentration: Verify your stock solution concentration and dilution calculations.
-
Cell Line Integrity: Confirm that your cell line expresses the ecdysone (B1671078) receptor (EcR) and its heterodimerization partner, ultraspiracle protein (USP).
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the activity of this compound. Consider optimizing the reporter system or using a more sensitive readout.
-
Compound Degradation: While generally stable, improper storage of the stock solution (e.g., repeated freeze-thaw cycles) could lead to degradation.
-
-
-
Q5: I'm seeing a decrease in signal at very high concentrations of this compound. Is this expected?
-
A5: This could be due to cytotoxicity. At high concentrations, the compound may be toxic to the cells, leading to a decrease in the reporter signal. It is advisable to perform a separate cytotoxicity assay to determine the optimal concentration range for your experiments. For instance, a similar compound, pterosterone (B101409) 20,22-acetonide, has shown cytotoxic activity in the micromolar range against some human cancer cell lines.[1]
-
Immunoassays (e.g., ELISA)
-
Q6: My competitive ELISA results for this compound are inconsistent. What could be the problem?
-
A6: In addition to general ELISA troubleshooting (e.g., improper washing, incorrect antibody concentrations), consider the following for steroid compounds:
-
Cross-reactivity: The antibody used in your assay may cross-react with other structurally similar ecdysteroids or with the acetonide group itself. Synthetic steroids like triamcinolone (B434) acetonide have been known to cross-react in cortisol immunoassays.[2]
-
Matrix Effects: Components in your sample matrix could interfere with the antibody-antigen binding. Ensure your standards are prepared in a matrix similar to your samples.
-
Coating Efficiency: The efficiency of coating the plate with either the antibody or the antigen-conjugate can be a source of variability.
-
-
Data Summary
This section provides a summary of available quantitative data for this compound and a related compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₈ |
| Molecular Weight | 536.71 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Table 2: Cytotoxicity of a Structurally Similar Compound (Pterosterone 20,22-acetonide) [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| LU-1 | Human Lung Carcinoma | 51.59 |
| MCF7 | Human Breast Carcinoma | 60.14 |
| HepG2 | Human Hepatocellular Carcinoma | 58.73 |
Note: This data is for a related compound and should be used as a preliminary reference for potential cytotoxic concentrations.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
1. Ecdysteroid Receptor Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of the ecdysteroid receptor by this compound.
-
Cell Line: A stable cell line co-expressing the ecdysone receptor (EcR), ultraspiracle protein (USP), and an ecdysone response element (EcRE) driving a luciferase reporter gene (e.g., HEK293 or CHO cells).
-
Materials:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Positive control (e.g., 20-hydroxyecdysone)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and the positive control in a cell culture medium. The final DMSO concentration should be kept constant and low (e.g., 0.1%).
-
Carefully remove the old medium from the cells and add the prepared compound dilutions. Include wells with medium and DMSO only as a negative control.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the fold activation relative to the negative control and plot the dose-response curve to determine the EC₅₀ value.
-
2. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA to quantify this compound. This requires a specific antibody against the compound or a related ecdysteroid.
-
Materials:
-
High-binding 96-well ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standards
-
Primary antibody specific for the ecdysteroid
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coat the wells of the ELISA plate with an ecdysteroid-protein conjugate in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody with either the this compound standards or the unknown samples for 1-2 hours.
-
Add the antibody-antigen mixture to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the log of the standard concentrations. The concentration of the unknown samples can be determined from this curve.
-
Visual Guides
Ecdysteroid Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of ecdysteroids. This compound, as a phytoecdysteroid, is expected to act through this pathway.
Caption: Ecdysteroid Receptor Signaling Pathway.
Experimental Workflow for a Cell-Based Reporter Assay
This diagram outlines the typical workflow for a cell-based reporter assay to test the activity of this compound.
Caption: Cell-Based Reporter Assay Workflow.
References
Technical Support Center: Enhancing the Bioavailability of Polypodine B 20,22-acetonide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Polypodine B 20,22-acetonide.
Disclaimer: this compound is a specialized natural product with limited publicly available pharmacokinetic data. The quantitative data presented in this guide is hypothetical and illustrative, based on the known behavior of related ecdysteroids and established principles of formulation science. The experimental protocols provided are generalized and will require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good oral bioavailability with this compound?
A1: The primary challenges stem from its physicochemical properties. Like many steroid-based compounds, this compound is expected to have low aqueous solubility, which is a major rate-limiting step for absorption in the gastrointestinal (GI) tract. Additionally, it may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.[1]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies are well-suited to address the challenges of poorly soluble compounds like this compound.[2] The most promising include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[3][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption and may bypass first-pass metabolism via lymphatic uptake.[5][6]
-
Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) complexes can significantly increase its aqueous solubility.[7]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to faster dissolution.[2]
Q3: Is there a known signaling pathway for this compound in mammals?
A3: While specific signaling pathways for this compound in mammals are not well-documented, ecdysteroids are known to interact with the Ecdysone Receptor (EcR). In insects, EcR forms a heterodimer with the Ultraspiracle protein (USP). The mammalian ortholog of USP is the Retinoid X Receptor (RXR). It is hypothesized that ecdysteroids may exert their effects in mammals through interaction with nuclear receptors, potentially including RXR and other related pathways.[7]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Simulated Intestinal Fluids
-
Problem: You are observing very low and inconsistent dissolution rates for your this compound powder in simulated gastric and intestinal fluids (SGF and SIF).
-
Possible Cause: The compound has low intrinsic aqueous solubility, and the crystalline form may be difficult to wet and dissolve.
-
Troubleshooting Steps:
-
Particle Size Reduction:
-
Method: Employ micronization or nanomilling to increase the surface area of the drug particles.
-
Protocol: Refer to "Protocol 1: Particle Size Reduction by Micronization."
-
-
Formulate as a Solid Dispersion:
-
Method: Create an amorphous solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC).
-
Protocol: Refer to "Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation."
-
-
Cyclodextrin Complexation:
-
Method: Prepare an inclusion complex with a cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Refer to "Protocol 3: Preparation of a Cyclodextrin Inclusion Complex."
-
-
Issue 2: Low Plasma Concentrations in Animal Studies Despite Improved Dissolution
-
Problem: Following oral administration of a formulated this compound in an animal model, plasma concentrations of the drug are still below the expected therapeutic range.
-
Possible Cause: The compound may have low membrane permeability or is undergoing extensive first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Develop a Lipid-Based Formulation (SEDDS):
-
Method: A Self-Emulsifying Drug Delivery System (SEDDS) can improve absorption by presenting the drug in a solubilized state at the site of absorption and can promote lymphatic transport, partially bypassing the liver.[5][6]
-
Protocol: Refer to "Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)."
-
-
In Vitro Permeability Assessment:
-
Data Presentation: Comparative Overview of Formulation Strategies
The following table summarizes hypothetical pharmacokinetic parameters for this compound following oral administration of different formulations in a rat model. This data is illustrative and intended to demonstrate the potential improvements achievable with advanced formulation strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 50 | 120 ± 25 | 2.0 ± 0.5 | 950 ± 200 | 100 (Reference) |
| Solid Dispersion (1:4 drug-to-polymer ratio) | 50 | 380 ± 70 | 3.0 ± 0.8 | 3500 ± 650 | 368 |
| Cyclodextrin Complex (1:2 molar ratio) | 50 | 450 ± 85 | 2.5 ± 0.6 | 4200 ± 800 | 442 |
| SEDDS Formulation | 50 | 750 ± 150 | 1.5 ± 0.4 | 6800 ± 1200 | 716 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
Protocol 1: Particle Size Reduction by Micronization
Objective: To reduce the particle size of this compound to increase its surface area for improved dissolution.
Apparatus: Air jet mill.
Procedure:
-
Weigh the desired amount of this compound powder.
-
Set the grinding and feeding pressures of the air jet mill to achieve a target particle size range of 1-10 µm.
-
Feed the powder into the mill at a constant rate.
-
Collect the micronized powder from the collection chamber.
-
Characterize the particle size distribution using laser diffraction.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion.
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, ethanol (B145695), rotary evaporator.
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:4 w/w ratio) in a sufficient volume of ethanol with stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Scrape the film, and further dry it under vacuum to remove residual solvent.
-
Gently grind the resulting solid dispersion into a fine powder.
-
Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.[10][11]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation.
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, freeze-dryer.
Procedure (Kneading Method):
-
Accurately weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste while triturating.
-
Knead the mixture for 60 minutes, adding small amounts of water as needed to maintain a consistent paste.
-
Dry the resulting product in a vacuum oven or by freeze-drying.
-
Characterize the complex using Fourier-Transform Infrared Spectroscopy (FTIR) and solubility studies.
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to enhance its oral absorption.
Materials: this compound, an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the self-emulsifying region.
-
Based on the phase diagrams, select an optimized formulation (e.g., 30% Capryol 90, 50% Cremophor EL, 20% Transcutol P).
-
Add the required amount of this compound to the mixture of oil, surfactant, and co-surfactant.
-
Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.
-
Characterize the SEDDS for self-emulsification time, droplet size upon dilution, and thermodynamic stability.[12][13]
Protocol 5: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, and an appropriate analytical method for quantification (e.g., LC-MS/MS).
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (Lucifer yellow).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test solution of this compound in HBSS to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL side and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.[14][15][16]
-
Calculate the apparent permeability coefficient (Papp).[17][18]
Protocol 6: In Vivo Bioavailability Study in a Rat Model
Objective: To compare the oral bioavailability of different this compound formulations.
Procedure:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Divide the rats into groups, with each group receiving a different formulation (e.g., standard suspension, solid dispersion, SEDDS) via oral gavage at a dose of 50 mg/kg.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[19][20]
Mandatory Visualizations
Caption: Generalized ecdysteroid signaling pathway.
Caption: Experimental workflow for bioavailability assessment.
Caption: Logical troubleshooting flow for low bioavailability.
References
- 1. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC-MS/MS coupled with equilibrium dialysis method for quantification of free drug concentration of pazopanib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Polypodine B 20,22-Acetonide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of Polypodine B 20,22-acetonide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Acetonide | Incomplete reaction due to insufficient catalyst or reaction time. | - Ensure an anhydrous acid catalyst (e.g., p-toluenesulfonic acid, CSA) is used. - Increase reaction time or gently heat the reaction mixture. - Use 2,2-dimethoxypropane (B42991) as both the acetone (B3395972) source and water scavenger to drive the equilibrium towards product formation.[1] |
| Hydrolysis of the starting material or product. | - Ensure all reagents and solvents are anhydrous. Acetone should be of high purity and dry. | |
| Inefficient extraction of the product. | - Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane (B109758). Perform multiple extractions to ensure complete recovery. | |
| Multiple Spots on TLC After Reaction | Incomplete reaction leading to a mixture of starting material and product. | - Monitor the reaction by TLC until the starting Polypodine B spot is consumed. |
| Formation of side products (e.g., 2,3-acetonide, di-acetonide). | - The 20,22-diol is generally more reactive, but side products can form.[2] - Use stoichiometric amounts of reagents. - Purify the crude product using flash column chromatography. | |
| Degradation of Polypodine B or the acetonide. | - Avoid strong acidic or basic conditions during workup. Use a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. | |
| Product Loss During Column Chromatography | Hydrolysis of the acetonide on acidic silica (B1680970) gel. | - Neutralize the silica gel before use by washing it with a solvent system containing a small amount of a volatile base (e.g., triethylamine (B128534) or pyridine). - Opt for a less acidic stationary phase like neutral alumina. |
| Product is too polar or non-polar for the chosen solvent system. | - Use a gradient elution system. For normal phase silica, a gradient of increasing methanol (B129727) in dichloromethane or ethyl acetate is often effective.[3] | |
| Difficulty in Final Purification/Isolating Impurities | Co-elution of closely related impurities. | - Utilize High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), for final purification.[4][5][6] - A C18 column with a water/acetonitrile (B52724) or water/methanol gradient is a common choice for separating ecdysteroids.[5][6] |
| Presence of residual starting material. | - Optimize the gradient in your chromatography method to improve separation between Polypodine B and its acetonide. | |
| Characterization Issues (e.g., unexpected NMR/MS data) | Presence of solvent or water in the final product. | - Dry the purified product under high vacuum for an extended period. |
| Incorrect structure or presence of an unexpected isomer. | - Compare acquired 1H and 13C NMR data with literature values for similar ecdysteroid acetonides.[7][8] - High-resolution mass spectrometry (HR-MS) can confirm the elemental composition.[7] | |
| Acetonide instability. | - Store the purified compound in a cool, dry, and dark place. Avoid acidic conditions. |
Frequently Asked Questions (FAQs)
1. What is the purpose of converting Polypodine B to its 20,22-acetonide?
Conversion to the 20,22-acetonide serves multiple purposes. It acts as a protecting group for the 20,22-diol, allowing for selective reactions at other hydroxyl groups on the Polypodine B molecule. Additionally, increasing the lipophilicity of the molecule can enhance its penetration through biological membranes, which is relevant for pharmacological studies.[9]
2. Which analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the acetonide formation reaction. The product, being less polar than the starting diol, will have a higher Rf value on a silica gel plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the final purity of the compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The formation of the acetonide will result in characteristic signals for the two methyl groups of the isopropylidene group and a downfield shift of the C-20 and C-22 signals.[7]
-
Mass Spectrometry (MS): MS, particularly HR-MS, is used to confirm the molecular weight and elemental composition of the synthesized acetonide.[7]
3. What are the typical storage conditions for this compound?
This compound should be stored as a solid in a tightly sealed container, protected from light, moisture, and high temperatures. Storing at -20°C is recommended for long-term stability. Avoid storage in acidic conditions, as this can lead to the hydrolysis of the acetonide group.
4. Can I use other ketones besides acetone to form a ketal with the 20,22-diol of Polypodine B?
Yes, other ketones can be used to form different ketals, which may alter the compound's physical and biological properties. However, acetone is commonly used due to its reactivity and the stability of the resulting acetonide protecting group.[9]
5. Is it possible to selectively protect only the 20,22-diol in the presence of the 2,3-diol of Polypodine B?
Yes, the 20,22-vicinal diol is generally more sterically accessible and reactive towards acetonide formation compared to the 2,3-diol on the steroid A-ring.[2] By carefully controlling the reaction conditions (e.g., using stoichiometric reagents and shorter reaction times), selective protection of the 20,22-diol can be achieved.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for the formation of an ecdysteroid 20,22-acetonide.
-
Dissolution: Dissolve Polypodine B in anhydrous acetone or a mixture of an inert solvent like dichloromethane and 2,2-dimethoxypropane.
-
Catalyst Addition: Add a catalytic amount of an anhydrous acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the Polypodine B spot and the appearance of a new, less polar spot corresponding to the acetonide. The reaction is typically complete within 2-24 hours.[1]
-
Quenching: Once the reaction is complete, quench the catalyst by adding a mild base, such as solid sodium bicarbonate or a few drops of triethylamine.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent or dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, or methanol in dichloromethane.[10]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Assessment by RP-HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water (often with 0.1% trifluoroacetic acid or formic acid)
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient: A linear gradient from a lower concentration of Solvent B to a higher concentration over 20-30 minutes. A representative gradient could be 25% to 100% acetonitrile in water.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm.[6]
-
Injection Volume: 10-20 µL of a sample dissolved in the mobile phase.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
- 1. synarchive.com [synarchive.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Acetonide - Wikipedia [en.wikipedia.org]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Dealing with batch-to-batch variability of Polypodine B 20,22-acetonide.
Welcome to the technical support center for Polypodine B 20,22-acetonide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Polypodine B is a naturally occurring ecdysteroid found in various plants.[1][2] The 20,22-acetonide derivative is a synthetic modification where the hydroxyl groups at the C-20 and C-22 positions are protected as a cyclic ketal with acetone.[3] This modification increases the lipophilicity of the molecule, which can enhance its penetration into the skin.[3] Polypodine B and its analogs are investigated for a variety of biological activities, including potential applications in parasitic and fungal infection research.[1]
Q2: What are the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability can arise from several factors, including:
-
Purity: The percentage of the desired this compound can vary between batches.
-
Impurities: The presence and concentration of impurities can differ. These may include residual starting materials from the synthesis, byproducts of the acetonide protection reaction, or degradation products.
-
Isomeric Content: The stereochemistry of the acetonide group can vary, leading to different diastereomers with potentially different biological activities.
-
Physical Properties: Differences in crystallinity, particle size, and solubility can affect dissolution rates and bioavailability in experiments.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to perform in-house quality control on each new batch. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.[4][5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify the structure of any impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry of the acetonide.[7]
Q4: What impact can impurities have on my experiments?
Impurities can have a significant impact on experimental outcomes.[8][9] They can:
-
Alter the apparent potency of the compound.[8]
-
Introduce off-target effects.
-
Lead to inconsistent and irreproducible results.
Troubleshooting Guide
This guide addresses common issues encountered when working with different batches of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity between batches. | - Varying purity levels.- Presence of bioactive impurities.- Different isomeric ratios. | - Perform HPLC analysis to compare the purity profiles of the batches.- Use Mass Spectrometry to identify any unknown peaks in the chromatogram.- If possible, test the biological activity of isolated impurities. |
| Poor solubility of a new batch. | - Different crystalline form (polymorphism).- Presence of insoluble impurities. | - Check the solvent and dissolution method recommended by the supplier.- Try gentle heating or sonication to aid dissolution.- Filter the solution to remove any insoluble material and re-quantify the concentration. |
| Unexpected cell toxicity. | - Presence of cytotoxic impurities. | - Test the toxicity of the vehicle control (solvent) alone.- Analyze the batch for residual solvents or heavy metals if suspected.- Purify a small amount of the compound using preparative HPLC and re-test for toxicity. |
| Shift in retention time in HPLC analysis. | - Different HPLC conditions (column, mobile phase, temperature).- Degradation of the compound. | - Ensure that the HPLC method is identical to previous runs.- Check the stability of the compound in the chosen solvent and storage conditions.- Analyze a freshly prepared sample. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Analytical HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. An example gradient is:
-
0-20 min: 40-80% acetonitrile
-
20-25 min: 80% acetonitrile
-
25-30 min: 40% acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the general steps for acquiring a proton NMR spectrum to confirm the structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Acetone-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, splitting patterns, and integration values of the obtained spectrum with a reference spectrum or literature data for this compound. Key signals to look for include the singlets for the two methyl groups of the acetonide group.
-
Visualizations
Ecdysteroid Signaling Pathway
Polypodine B, as an ecdysteroid, is expected to exert its biological effects through the ecdysteroid signaling pathway. The following diagram illustrates a simplified version of this pathway.
Caption: Simplified Ecdysteroid Signaling Pathway.
Troubleshooting Workflow for Batch Variability
This workflow provides a logical approach to troubleshooting issues arising from batch-to-batch variability.
Caption: Troubleshooting Workflow for Batch Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetonide - Wikipedia [en.wikipedia.org]
- 4. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review [mdpi.com]
- 7. Identity determination and purity testing [chemcon.com]
- 8. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. researchgate.net [researchgate.net]
- 11. Trace Detection of Antibiotic Impurities in Cell Culture - Creative Diagnostics [creative-diagnostics.com]
Validation & Comparative
Confirming the Identity of Synthesized Polypodine B 20,22-acetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the identity of synthesized Polypodine B 20,22-acetonide. It outlines the necessary experimental protocols and presents a comparative analysis with known standards and alternative compounds. All data is presented in a clear, tabular format for easy interpretation.
Spectroscopic and Physical Data Comparison
A crucial step in confirming the identity of a synthesized compound is to compare its spectroscopic and physical data with that of a known standard. The following table summarizes the key identification parameters for this compound.
| Parameter | Expected Value for this compound | Synthesized Product Data |
| Molecular Formula | C30H48O8[1] | [Insert experimental data] |
| Molecular Weight | 536.7 g/mol [1] | [Insert experimental data] |
| ¹H NMR | See Vokáč, K., et al. (1994) for reference spectra.[2] | [Insert experimental data] |
| ¹³C NMR | See Vokáč, K., et al. (1994) for reference spectra.[2] | [Insert experimental data] |
| Mass Spectrometry | Expected m/z peaks corresponding to the molecular ion and characteristic fragmentation patterns. | [Insert experimental data] |
Comparison with Alternative Ecdysteroid Agonists
The biological activity of synthesized this compound can be benchmarked against other known ecdysteroid agonists. This comparison provides context for its potential efficacy and application.
| Compound | Type | Key Biological Activities |
| Polypodine B | Steroidal (Phytoecdysteroid) | Insect molting hormone activity, potential anabolic and adaptogenic effects in mammals.[3] |
| 20-Hydroxyecdysone | Steroidal (Phytoecdysteroid) | The most common and potent natural insect molting hormone.[4] Exhibits anabolic, anti-diabetic, and neuroprotective effects in mammals. |
| Ponasterone A | Steroidal (Phytoecdysteroid) | A highly active ecdysteroid, often used as a potent agonist in research.[4] |
| Bisacylhydrazines (e.g., Tebufenozide) | Non-steroidal | Synthetic ecdysone (B1671078) agonists used as selective insecticides.[5][6] They mimic the action of natural molting hormones.[5][6] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following sections outline the key experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is a general method for the synthesis of ecdysteroid 20,22-acetonides and can be adapted for Polypodine B.
Materials:
-
Polypodine B
-
Anhydrous acetone
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or phosphomolybdic acid)[7]
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve Polypodine B in anhydrous acetone.
-
Add a catalytic amount of the anhydrous acid catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Chemical shifts should be reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry (MS):
-
Mass spectra should be obtained using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray ionization (ESI) is a suitable ionization technique.
-
The analysis will provide the accurate mass of the molecular ion and its fragmentation pattern, which can be compared to the expected values.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the underlying biological pathway.
Caption: Experimental workflow for the synthesis and identification of this compound.
Ecdysteroids like Polypodine B exert their biological effects by activating the ecdysone receptor, a nuclear receptor heterodimer.
Caption: The classical ecdysone signaling pathway activated by ecdysteroids.[8][9]
References
- 1. This compound | C30H48O8 | CID 70689030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polypodine B | C27H44O8 | CID 441833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Polypodine B 20,22-acetonide and Other Ecdysteroids in Terms of Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Polypodine B 20,22-acetonide against other prominent ecdysteroids. This analysis is based on available experimental data and established structure-activity relationships within the ecdysteroid class of compounds.
Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant interest for their potential anabolic and therapeutic effects in mammals. Among the myriad of natural and synthetic ecdysteroids, 20-hydroxyecdysone (B1671079) (ecdysterone) is the most extensively studied. This guide focuses on the comparative efficacy of a specific derivative, this compound, in relation to other key ecdysteroids, including its parent compound, Polypodine B, and the benchmark ecdysteroid, 20-hydroxyecdysone.
While direct comparative studies on the anabolic efficacy of this compound are not extensively available in public literature, a comparative analysis of its biological activity in other assays, combined with an understanding of ecdysteroid structure-activity relationships, can provide valuable insights into its potential efficacy.
Comparative Biological Activity: Enzyme Inhibition
A key study provides a direct comparison of the enzyme inhibitory activity of a panel of 20 different ecdysteroids, including Polypodine B and 20-hydroxyecdysone-20,22-acetonide, against various enzymes. While not a direct measure of anabolic activity, enzyme inhibition can serve as a proxy for biological activity and the potential for interaction with cellular targets.
Table 1: Comparative Enzyme Inhibitory Activity of Selected Ecdysteroids
| Ecdysteroid | Acetylcholinesterase (AChE) Inhibition (mg GALAE/g) | Butyrylcholinesterase (BChE) Inhibition (mg GALAE/g) | Tyrosinase Inhibition (mg KAE/g) |
| Polypodine B | 5.50 | - | - |
| 20-Hydroxyecdysone-20,22-acetonide | - | Similar to other active compounds | Significant |
| 20-Hydroxyecdysone | - | - | Moderate |
| 20-Hydroxyecdysone-2,3,22-tri-O-acetate | 5.56 | 4.76 | Significant |
| Viticosterone E | - | - | 78.88 |
Data extracted from a study on the enzyme inhibitory activity of 20 ecdysteroids. A higher value indicates greater inhibitory activity. "-" indicates data not reported or not significant in the context of this comparison.
From this data, it is evident that Polypodine B exhibits significant acetylcholinesterase inhibitory activity, comparable to the most active compound tested in that category. 20-Hydroxyecdysone-20,22-acetonide demonstrated notable butyrylcholinesterase and tyrosinase inhibitory effects. This suggests that both Polypodine B and its 20,22-acetonide derivative are biologically active molecules capable of interacting with specific protein targets.
Structure-Activity Relationships and Anabolic Potential
The anabolic effects of ecdysteroids are believed to be mediated through their interaction with specific cellular signaling pathways, distinct from the androgen receptor. Structure-activity relationship (SAR) studies on ecdysteroids have highlighted the importance of certain structural features for their anabolic potential.
The presence of hydroxyl groups at the C-20 and C-22 positions is considered crucial for the anabolic activity of ecdysteroids. The formation of a 20,22-acetonide group in this compound involves the protection of these two hydroxyl groups. This modification can have several implications for the molecule's efficacy:
-
Bioavailability: The acetonide group increases the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes and improve its oral bioavailability, a common challenge with highly hydroxylated ecdysteroids.
-
Metabolic Stability: The protection of the 20,22-diol moiety may prevent metabolic inactivation, potentially prolonging the compound's half-life and duration of action in the body.
-
Receptor Interaction: The bulky acetonide group could influence how the molecule binds to its target receptors or interacts with signaling proteins, potentially altering its potency and specificity.
While direct evidence is lacking, the protection of the key 20,22-hydroxyl groups as an acetonide could represent a strategy to enhance the overall in vivo efficacy of Polypodine B.
The Ecdysteroid Signaling Pathway
The anabolic effects of ecdysteroids are thought to be initiated by their interaction with a putative membrane receptor, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt pathway, which is a central regulator of muscle protein synthesis and cell growth.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Anabolic Activity Assay (C2C12 Myotube Differentiation)
This protocol is widely used to assess the anabolic potential of compounds by measuring their effect on muscle cell differentiation and protein synthesis.
Methodology:
-
Cell Culture: C2C12 mouse myoblasts are cultured in a high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once the cells reach confluence.
-
Treatment: After 3-4 days of differentiation, the myotubes are treated with various concentrations of the test ecdysteroids (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Analysis of Myotube Hypertrophy: After 48-72 hours of treatment, the myotubes are fixed and stained (e.g., with anti-myosin heavy chain antibody). The diameter of the myotubes is measured using microscopy and image analysis software.
-
Protein Synthesis Assay: Protein synthesis rates can be quantified using methods like the SUnSET assay, which involves the incorporation of puromycin into newly synthesized proteins, followed by detection with an anti-puromycin antibody via Western blotting or immunofluorescence.
Conclusion
While direct comparative data on the anabolic efficacy of this compound is currently limited, the available information on its biological activity in enzyme inhibition assays suggests it is a biologically active molecule. Based on established structure-activity relationships for ecdysteroids, the 20,22-acetonide modification has the potential to enhance the pharmacokinetic properties of Polypodine B, which may translate to improved in vivo efficacy.
Further in vitro and in vivo studies are warranted to directly compare the anabolic potency of this compound with other key ecdysteroids like 20-hydroxyecdysone and its parent compound, Polypodine B. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative efficacy studies. Researchers in the field of drug discovery and development are encouraged to explore the potential of this and other modified ecdysteroids as novel anabolic agents.
A Comparative Guide to the Cross-Validation of Analytical Methods for Polypodine B 20,22-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Polypodine B 20,22-acetonide. The information presented is based on established analytical methodologies for closely related ecdysteroids and their acetonide derivatives, offering a robust framework for method selection and development.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring the accuracy and reliability of experimental data. Both HPLC with UV detection and LC-MS/MS are powerful techniques for the analysis of ecdysteroids.[1] The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Ecdysteroid Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; specific molecular and fragment ions are monitored. |
| Sensitivity | Good; suitable for moderately concentrated samples. | Excellent; ideal for trace-level analysis. |
| Linearity (r²) | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | ~10 µg/mL for related ecdysteroids.[1][2] | As low as 0.1 ng/mL for related ecdysteroids. |
| Limit of Quantitation (LOQ) | ~11 µg/mL for related ecdysteroids.[1][2] | As low as 0.2 ng/mL for related ecdysteroids.[3] |
| Accuracy (% Recovery) | Typically 98-102%.[2] | Typically within 15% of the nominal concentration.[4] |
| Precision (%RSD) | < 2%.[2] | < 15%.[4] |
| Matrix Effect | Less susceptible. | More susceptible to ion suppression or enhancement. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | Generally higher. | Can be lower due to more complex sample preparation and data analysis. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results. The following sections outline representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation: Extraction of Ecdysteroids from Plant Material
A general procedure for the extraction and purification of ecdysteroids from plant sources involves several steps to remove interfering substances.[5]
-
Extraction: Dried and powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol.
-
Defatting: The crude extract is partitioned between a nonpolar solvent (e.g., hexane) and aqueous methanol to remove lipids.
-
Solvent Partitioning: The defatted extract is then partitioned between n-butanol and water, with the ecdysteroids concentrating in the butanol phase.
-
Solid-Phase Extraction (SPE): Further purification can be achieved using a C18 SPE cartridge to isolate the ecdysteroid fraction.[6]
HPLC-UV Method
This method is suitable for the routine analysis and quality control of this compound in less complex matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for ecdysteroid separation.[7]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is typically employed.[1][8] For example, a starting condition of 15% acetonitrile in water, increasing to 85% over 15 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is a common setting.[9]
-
Detection Wavelength: Ecdysteroids exhibit a characteristic UV absorbance at approximately 242 nm.[8]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The extracted and purified sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
LC-MS/MS Method
For high sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is preferred.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column, similar to that used in HPLC-UV.
-
Mobile Phase: A gradient of acetonitrile and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Ionization Mode: ESI in positive ion mode is typically used for ecdysteroids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.
-
Sample Preparation: Similar to the HPLC-UV method, but may require more rigorous cleanup to minimize matrix effects.
Visualizations
Ecdysteroid Signaling Pathway
Ecdysteroids, including Polypodine B, exert their biological effects by binding to a nuclear receptor complex.[10] This initiates a signaling cascade that regulates gene expression.[10][11] The pathway is crucial for processes like insect molting and metamorphosis.[12]
Figure 1: Simplified Ecdysteroid Signaling Pathway.
Experimental Workflow for Ecdysteroid Analysis
The general workflow for the analysis of this compound from a plant matrix involves several key stages from sample collection to data analysis.
Figure 2: General workflow for the analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japer.in [japer.in]
- 8. psecommunity.org [psecommunity.org]
- 9. protocols.io [protocols.io]
- 10. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Polypodine B 20,22-Acetonide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Polypodine B 20,22-acetonide, a synthetic derivative of the naturally occurring phytoecdysteroid, Polypodine B. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information on the parent compound, Polypodine B, and draws comparisons with the well-studied phytoecdysteroid, 20-hydroxyecdysone (B1671079) and its acetonide derivatives. This approach allows for an objective evaluation of its potential pharmacological activities and highlights areas for future research.
Introduction to Polypodine B and its Acetonide Derivative
Polypodine B is a polyhydroxylated steroid found in various plants, belonging to the ecdysteroid class of compounds. Ecdysteroids, also known as insect molting hormones, have garnered significant interest for their diverse pharmacological effects in mammals, including anabolic, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The 20,22-acetonide functional group is a chemical modification intended to alter the physicochemical properties of the parent molecule, potentially influencing its solubility, stability, and biological activity. While specific data on this compound is scarce, its properties can be inferred from studies on analogous compounds.
Comparative Analysis of In Vitro Activity
This section compares the known in vitro activities of Polypodine B with related ecdysteroids. The data for this compound is largely extrapolated and serves as a predictive overview.
Table 1: Comparison of In Vitro Activities of Ecdysteroids
| Activity | Polypodine B | This compound (Predicted) | 20-Hydroxyecdysone (Alternative) | 20-Hydroxyecdysone 20,22-acetonide (Alternative) |
| Enzyme Inhibition | Moderate antifungal and antiamoebic activity demonstrated.[1] | Potentially enhanced antifungal and antiparasitic activity due to increased lipophilicity. | Shows inhibitory effects on acetylcholinesterase and butyrylcholinesterase.[5] | May exhibit altered enzyme inhibition profiles compared to the parent compound. |
| Cytotoxicity | Data not readily available. | Potential for cytotoxic activity against certain cancer cell lines, similar to other ecdysteroid acetonides. | Demonstrates anabolic effects on muscle cells.[2][6] | Some acetonide derivatives of ecdysteroids have shown cytotoxic activity against cancer cell lines. |
| Receptor Binding | Likely interacts with G-protein coupled receptors, similar to other ecdysteroids. | Acetonide group may alter receptor affinity and selectivity. | Binds to the ecdysteroid receptor (EcR) in insects and has been proposed to interact with GPCRs and estrogen receptor-β in mammals.[2] | Modification at the 20,22-diol position can affect binding to target receptors. |
Comparative Analysis of In Vivo Activity
The in vivo activities of Polypodine B are not as extensively documented as those of 20-hydroxyecdysone. The projected in vivo profile of this compound is based on the known effects of its parent compound and the general impact of acetonide modification.
Table 2: Comparison of In Vivo Activities of Ecdysteroids
| Activity | Polypodine B | This compound (Predicted) | 20-Hydroxyecdysone (Alternative) |
| Anabolic Effects | Contributes to the anabolic properties observed in plant extracts containing a mixture of ecdysteroids. | Potentially enhanced anabolic activity due to improved bioavailability. | Promotes muscle growth and improves physical performance in animal models.[4][7] |
| Anti-inflammatory | Possesses anti-inflammatory properties as part of the phytochemical profile of various medicinal plants.[6] | May exhibit potent anti-inflammatory effects. | Demonstrates anti-inflammatory activity in various in vivo models.[8][9][10][11][12] |
| Adaptogenic Effects | Contributes to the adaptogenic (stress-protective) effects of ecdysteroid-containing plant extracts. | Could have enhanced adaptogenic properties. | Known for its adaptogenic and stress-protective effects.[1] |
| Toxicity | Generally considered to have low toxicity. | Acute toxicity studies are required, though expected to be low. | Exhibits a high safety profile with low toxicity in mammalian studies.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound and its alternatives.
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Prepare solutions of the target enzyme (e.g., acetylcholinesterase) and its corresponding substrate in an appropriate buffer.
-
Incubation : In a 96-well plate, add the enzyme solution, the test compound (this compound or alternatives at various concentrations), and a buffer to a final volume. Incubate for a specified time at a controlled temperature.
-
Reaction Initiation : Add the substrate to initiate the enzymatic reaction.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength using a microplate reader at different time points.
-
Data Analysis : Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).[5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Culture a relevant cell line (e.g., a cancer cell line or normal cell line) in a suitable medium until it reaches the desired confluence.
-
Treatment : Seed the cells in a 96-well plate and treat them with various concentrations of the test compound. Include a vehicle control and a positive control.
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength.
-
Data Analysis : Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model : Use a suitable animal model, such as mice or rats.
-
Compound Administration : Administer the test compound (this compound or alternatives) orally or via injection at different doses. A control group should receive the vehicle.
-
Induction of Inflammation : After a specific period, inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema : Measure the paw volume or thickness at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.[11]
Signaling Pathways and Experimental Workflows
Visual representations of the potential mechanisms of action and experimental procedures provide a clearer understanding of the compound's biological context.
Caption: Experimental workflow for in vitro and in vivo evaluation.
References
- 1. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Anticancer Potential of Polypodine B Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polypodine B, a phytoecdysteroid, and its derivatives are emerging as a promising class of compounds in oncology research. Their structural similarity to the insect molting hormone ecdysone (B1671078) has spurred investigations into their bioactivity in mammalian systems, revealing potential applications as anticancer agents and modulators of multidrug resistance. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Polypodine B derivatives, with a focus on their cytotoxic effects and their ability to inhibit key mechanisms of drug resistance in cancer cells. Due to the limited availability of extensive SAR data specifically for Polypodine B, this guide will utilize the closely related and well-studied phytoecdysteroid, 20-hydroxyecdysone (B1671079), as a representative model to illustrate the core principles of SAR in this compound class.
Structure-Activity Relationship of 20-Hydroxyecdysone Derivatives
The anticancer activity of ecdysteroid derivatives is intricately linked to their chemical structure. Modifications at various positions on the steroid backbone can significantly influence their cytotoxicity and their ability to overcome multidrug resistance. A study on a series of semi-synthetic derivatives of 20-hydroxyecdysone has provided valuable insights into these relationships. The key findings are summarized in the table below, focusing on their antiproliferative activity against mouse T-cell lymphoma and their functional inhibition of the ABCB1 transporter, a key protein in multidrug resistance.
| Compound | Modification | Antiproliferative Activity (IC50 in µM) on Mouse T-cell Lymphoma | Functional Inhibition of ABCB1 Transporter (%) |
| 1 | 2,3;20,22-diacetonide of 20-hydroxyecdysone | > 100 | Not specified |
| 2 | 14-fluoro, 2,3;20,22-diacetonide of 20-hydroxyecdysone | 25.4 | 65 |
| 3 | 14,15-anhydro, 2,3;20,22-diacetonide of 20-hydroxyecdysone | 15.8 | 75 |
| 4 | 25-fluoro, 14,15-anhydro, 2,3;20,22-diacetonide of 20-hydroxyecdysone | 8.7 | 85 |
| 5 | Poststerone (B1197410) 2,3-acetonide | > 100 | Not specified |
| 6 | 14-fluoro poststerone 2,3-acetonide | 45.2 | 55 |
| 7 | 14,15-anhydro poststerone 2,3-acetonide | 30.1 | 60 |
Data synthesized from studies on 20-hydroxyecdysone derivatives as a representative model for Polypodine B analogs.
The data suggests that the introduction of a fluorine atom at the C-14 position and the formation of a 14,15-anhydro structure can enhance the antiproliferative activity and the ABCB1 inhibitory potential of 20-hydroxyecdysone derivatives. Furthermore, modifications on the side chain, such as the cleavage leading to poststerone derivatives, also impact the biological activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed mouse T-cell lymphoma cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the Polypodine B or 20-hydroxyecdysone derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
ABCB1 Transporter Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, Rhodamine 123, from cells overexpressing the ABCB1 transporter. Inhibition of the transporter leads to an accumulation of the fluorescent dye inside the cells.
Procedure:
-
Cell Seeding: Seed cells overexpressing ABCB1 (e.g., a transfected cell line) in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with the test compounds at various concentrations for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another hour.
-
Washing: Wash the cells twice with ice-cold PBS to remove the extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in compound-treated cells to that in control cells (with and without a known ABCB1 inhibitor like verapamil).
Signaling Pathways and Mechanisms of Action
The anticancer effects of Polypodine B and its derivatives are believed to be mediated through the modulation of various cellular signaling pathways. While the exact mechanisms are still under investigation, several pathways have been implicated based on studies with related phytoecdysteroids.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Some studies suggest that phytoecdysteroids may exert their anticancer effects by inhibiting this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Polypodine B derivatives.
Non-Genomic Signaling Pathway
Recent evidence suggests that ecdysteroids can also act through a non-genomic pathway involving a G-protein coupled receptor (GPCR) on the cell membrane.[4][5] This rapid signaling cascade can influence intracellular calcium levels and activate downstream kinases, ultimately affecting gene expression related to cell survival and proliferation.
Caption: Postulated non-genomic signaling pathway initiated by Polypodine B derivatives.
Conclusion
The structure-activity relationship of Polypodine B derivatives, exemplified by studies on 20-hydroxyecdysone, highlights the potential for targeted chemical modifications to enhance their anticancer properties. The ability of these compounds to induce cytotoxicity in cancer cells and inhibit multidrug resistance mechanisms underscores their promise as a novel class of therapeutic agents. Further research into their precise mechanisms of action and the signaling pathways they modulate will be crucial for the development of effective and targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Polypodine B 20,22-acetonide and 20-hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two ecdysteroids: Polypodine B 20,22-acetonide and the more extensively studied 20-hydroxyecdysone (B1671079) (20E). While a significant body of research exists for 20-hydroxyecdysone, data specifically on this compound is limited. This document summarizes the available quantitative data, provides detailed experimental protocols for comparative studies, and visualizes key biological pathways and workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for 20-hydroxyecdysone and Polypodine B. It is important to note that data for this compound is largely unavailable in the public domain, and the data for Polypodine B is sparse. Researchers are encouraged to use the provided experimental protocols to generate comparative data.
Table 1: Comparative Biological Activities
| Biological Effect | 20-hydroxyecdysone (20E) | Polypodine B | This compound |
| Anabolic Activity | Induces muscle protein synthesis and hypertrophy in C2C12 myotubes[1]. Increases muscle fiber size in rats[2][3][4]. | Reported to have anabolic action[5]. | Data not available. |
| Receptor Binding | Binds to the ecdysone (B1671078) receptor (EcR) and is proposed to interact with other receptors in mammals[1][6]. | Lower specific binding to the androgen receptor compared to testosterone[5]. | Data not available. |
| Antiparasitic Activity | Not a primary reported activity. | Inhibits the growth of Acanthamoeba castellani with an IC50 of 0.07 mg/mL[7]. | Data not available. |
| Antifungal Activity | Not a primary reported activity. | Moderate antifungal activity reported[7]. | Data not available. |
| Cytotoxicity | Generally low toxicity reported in mammals. | Data not available. | Data not available. |
Table 2: In Vivo Efficacy (Rodent Models)
| Parameter | 20-hydroxyecdysone (20E) | Polypodine B | This compound |
| Muscle Growth | Increases mass of specific muscles in rats and mice[3][4][8]. | Data not available. | Data not available. |
| Strength | Enhances grip strength in mice. | Data not available. | Data not available. |
| Dosage | Effective doses in rodents range from 5 mg/kg body weight[3]. | Data not available. | Data not available. |
Key Signaling Pathways
20-hydroxyecdysone (20E) Induced Muscle Hypertrophy
20-hydroxyecdysone is known to promote muscle growth through the activation of the PI3K/Akt signaling pathway. This leads to the downstream activation of mTOR and subsequent protein synthesis, ultimately resulting in muscle hypertrophy.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the biological effects of this compound and 20-hydroxyecdysone.
In Vitro Muscle Cell Differentiation and Hypertrophy Assay
This protocol describes the differentiation of C2C12 myoblasts into myotubes and their subsequent treatment to assess anabolic activity.
Protocol:
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) to induce myotube formation. Replace the medium every 48 hours. Mature, multinucleated myotubes should form within 5-7 days.
-
Treatment: Prepare stock solutions of this compound and 20-hydroxyecdysone in a suitable solvent (e.g., DMSO). Treat the differentiated myotubes with various concentrations of the compounds for 24-72 hours.
-
Analysis of Protein Synthesis: Measure protein synthesis using a puromycin incorporation assay. Briefly, add puromycin to the culture medium for a short period, then lyse the cells and detect the incorporated puromycin using an anti-puromycin antibody via Western blot or immunofluorescence.
-
Morphological Analysis: Capture images of the myotubes using a microscope. Measure myotube diameter and fusion index (number of nuclei in myotubes divided by the total number of nuclei) using image analysis software.
-
Western Blot Analysis: Lyse the treated myotubes and perform Western blot analysis to quantify the expression of key proteins in the anabolic signaling pathway, such as phosphorylated Akt (p-Akt) and total Akt.
Ecdysone Receptor (EcR) Binding Assay
This radioligand displacement assay can be used to determine the binding affinity of the test compounds to the ecdysone receptor.
Protocol:
-
Receptor Preparation: Prepare cell lysates or purified receptor protein containing the ecdysone receptor.
-
Assay Setup: In a 96-well filter plate, add the receptor preparation, a constant concentration of a radiolabeled ecdysone analog (e.g., [³H]-Ponasterone A), and varying concentrations of the unlabeled competitor (20-hydroxyecdysone or this compound).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can then be calculated.
In Vivo Muscle Hypertrophy Model in Rodents
This protocol describes a model to assess the in vivo anabolic effects of the compounds in rats.
Protocol:
-
Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley).
-
Functional Overload: Induce muscle hypertrophy in one hindlimb by surgical ablation of synergistic muscles (e.g., gastrocnemius and soleus) to overload the plantaris muscle. The contralateral limb can serve as a control.
-
Compound Administration: Divide the animals into treatment groups and administer this compound, 20-hydroxyecdysone, or a vehicle control daily via oral gavage or subcutaneous injection for a period of 2-4 weeks.
-
Muscle Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the plantaris muscles from both hindlimbs.
-
Histological Analysis: Freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen. Cut cross-sections of the muscle and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize muscle fiber morphology.
-
Fiber Size Measurement: Capture images of the stained muscle sections and measure the cross-sectional area (CSA) of individual muscle fibers using image analysis software. Compare the fiber CSA between the different treatment groups.
Conclusion
While 20-hydroxyecdysone has demonstrated clear anabolic effects in both in vitro and in vivo models, the biological activities of this compound remain largely uncharacterized. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and elucidate the potential of this compound as a modulator of muscle growth and other biological processes. Further research is warranted to fill the existing data gaps and to fully understand the structure-activity relationships within this class of ecdysteroids.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 20-Hydroxyecdysone increases fiber size in a muscle-specific fashion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The steroid hormone 20-hydroxyecdysone binds to dopamine receptor to repress lepidopteran insect feeding and promote pupation | PLOS Genetics [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice [frontiersin.org]
Validating the Therapeutic Potential of Polypodine B 20,22-acetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids are a class of plant-derived steroids that are analogues of insect molting hormones.[1][2] These compounds, including Polypodine B and the prevalent 20-Hydroxyecdysone (B1671079) (20E), are recognized for a wide spectrum of pharmacological effects in mammals, such as anabolic, anti-inflammatory, anti-diabetic, and antitumor activities, without the adverse effects associated with anabolic-androgenic steroids.[1][3][4] This guide focuses on the therapeutic potential of Polypodine B 20,22-acetonide, a derivative of Polypodine B. Due to the limited specific data on this acetonide, this analysis extends to its parent compound and the closely related 20E to establish a validated comparative framework against standard therapeutic agents.
Comparative Analysis: Anti-proliferative and Pro-apoptotic Potential
Phytoecdysteroids have demonstrated varied effects on cancer cell viability. While one study found Polypodine B did not affect the viability of breast cancer cells, the related compound 20-Hydroxyecdysone (20E) significantly inhibited the viability of the triple-negative breast cancer cell line, MDA-MB-231.[5] This activity is attributed to the induction of apoptosis and autophagy.[5]
Table 1: Comparative Anti-proliferative Activity in MDA-MB-231 Breast Cancer Cells
| Compound | Mechanism of Action | IC₅₀ (48h Exposure) | Source(s) |
|---|---|---|---|
| 20-Hydroxyecdysone | Induces apoptosis and autophagy; alters PARP, Bax, Bcl-2, and mTOR pathways. | Activity confirmed, but specific IC₅₀ not provided in the study. | [5] |
| Polypodine B | No significant effect on viability in the studied breast cancer cell lines. | Not Applicable | [5] |
| Doxorubicin (Standard) | DNA intercalator, topoisomerase II inhibitor, induces apoptosis. | ~1 µM to 1.65 µg/mL |[6][7][8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Cell Viability (MTT Assay)
This protocol outlines the methodology used to determine the cytotoxic effects of compounds on cancer cell lines.[9][10]
-
Cell Culture: Human breast adenocarcinoma MDA-MB-231 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO₂ humidified atmosphere.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 20-Hydroxyecdysone, Doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 hours.
-
MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Signaling Pathway: 20E-Induced Apoptosis and Autophagy
20-Hydroxyecdysone has been shown to modulate key proteins involved in programmed cell death and cellular recycling in MDA-MB-231 cancer cells.[5]
Comparative Analysis: Anti-inflammatory Potential
Phytoecdysteroids, including 20E, possess anti-inflammatory properties.[3][4][11] A primary mechanism for evaluating anti-inflammatory action in vitro involves measuring the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). LPS activates inflammatory signaling pathways like NF-κB, leading to the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production in RAW 264.7 Macrophages)
| Compound | Mechanism of Action | IC₅₀ | Source(s) |
|---|---|---|---|
| 20-Hydroxyecdysone | Reduces expression of inflammatory mediators like IL-6 and MCP-1.[11] May act via SIRT6-mediated deacetylation of NF-κB p65.[12] | Data on specific IC₅₀ for NO inhibition is not readily available. | [11][12] |
| Dexamethasone (Standard) | Glucocorticoid receptor agonist; inhibits NF-κB and other inflammatory transcription factors. | ~34.60 µg/mL |[13] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol details the measurement of nitrite (B80452), a stable product of NO, in cell culture supernatants to quantify NO production.[14][15][16]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Plating: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., 20E, Dexamethasone) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) is added to each well.[14]
-
Data Acquisition: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The quantity of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Signaling Pathway: Inhibition of LPS-Induced Inflammation
The NF-κB pathway is central to the inflammatory response triggered by LPS. Anti-inflammatory compounds often target key steps in this cascade.
The Role of the 20,22-acetonide Moiety
While direct experimental data for this compound is limited, the chemical modification itself provides insight into its potential advantages. Acetonide groups are often used in medicinal chemistry to protect vicinal diol groups (hydroxyl groups on adjacent carbons), such as those at the C20 and C22 positions of ecdysteroids. This modification can alter the compound's physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Notably, studies on other ecdysteroid acetonides have shown that this modification can confer novel biological activities, such as chemosensitizing properties against multi-drug resistant (MDR) cancer cells.
Conclusion
Polypodine B belongs to the phytoecdysteroid class of compounds, which exhibit promising anti-inflammatory and anti-cancer activities. While Polypodine B itself showed limited activity in the breast cancer models cited, the closely related 20-Hydroxyecdysone demonstrates significant potential by inducing apoptosis and autophagy and modulating key inflammatory pathways.
The 20,22-acetonide derivative of Polypodine B represents a rationally designed modification aimed at potentially improving the parent molecule's drug-like properties. However, its therapeutic efficacy remains to be validated through direct experimental testing. Future research should focus on conducting the assays outlined in this guide to quantify the specific anti-proliferative and anti-inflammatory activities of this compound, thereby establishing its true therapeutic potential in comparison to both its parent compound and established clinical standards.
References
- 1. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polypodine B | C27H44O8 | CID 441833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proapoptotic and proautophagic activity of 20-hydroxyecdysone in breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jrmds.in [jrmds.in]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Item - Influence Of 20-Hydroxyecdysone On Skeletal Muscle Inflammation Following Eccentric Damage - Appalachian State University - Figshare [appstate.figshare.com]
- 12. Molecular Targets of 20-Hydroxyecdysone in Mammals, Mechanism of Action: Is It a Calorie Restriction Mimetic and Anti-Aging Compound? [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of Polypodine B 20,22-acetonide and its Glycosides: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Polypodine B 20,22-acetonide and its corresponding glycosides, offering valuable insights for researchers, scientists, and professionals in drug development. This guide synthesizes available data to objectively compare the performance of these compounds, supported by experimental data and detailed protocols.
Introduction
Polypodine B is a naturally occurring phytoecdysteroid, a class of compounds found in various plants that exhibit a wide range of biological activities.[1] Its structural modifications, such as the formation of the 20,22-acetonide derivative and glycosylation, can significantly impact its biological efficacy. Acetonide formation is a common synthetic strategy to protect the diol group and can influence the molecule's lipophilicity and interaction with biological targets.[2] Conversely, glycosylation, the attachment of sugar moieties, generally increases water solubility but can also hinder receptor binding due to steric hindrance. This guide explores the known biological activities of these derivatives, providing a framework for further research and development.
Data Presentation: A Comparative Overview
| Compound | Biological Activity | Quantitative Data (Example) | Reference |
| Polypodine B | Antiprotozoal (against Acanthamoeba castellani) | IC₅₀ = 0.07 mg/mL | [3] |
| Insecticidal (Antifeedant against Tribolium castaneum) | Showed lower antifeedant activity compared to 20-hydroxyecdysone (B1671079) at high doses. | [4] | |
| Polypodine B Glycosides | General Ecdysteroid Activity | Biological activity is generally significantly reduced compared to the aglycone. The bulky glycosidic group impairs interaction with ecdysteroid receptors. | |
| This compound | Potential Insecticidal Activity (as an ecdysteroid analog) | Specific quantitative data is not available for direct comparison. However, acetonide derivatives of other ecdysteroids have been synthesized and tested for insecticidal properties. | |
| Potential Chemosensitizing Activity | Acetonide derivatives of ecdysteroids have shown promise as chemosensitizing agents in cancer cell lines. | [2] |
Note: The quantitative data for Polypodine B is provided as a baseline. The activity of its derivatives is inferred from general principles and studies on similar ecdysteroid modifications. Further experimental validation is required for a direct comparison.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparative analysis of Polypodine B derivatives.
Insecticidal Activity Bioassay (Leaf Disc Choice Assay)
This protocol is adapted from methods used to assess the antifeedant activity of phytoecdysteroids against insect pests.
Objective: To determine the antifeedant activity of this compound and Polypodine B glycosides against a model insect pest (e.g., Spodoptera littoralis or Tribolium castaneum).
Materials:
-
Test compounds (Polypodine B, this compound, Polypodine B glycosides)
-
Solvent (e.g., ethanol (B145695) or acetone)
-
Leaf discs (from a suitable host plant, e.g., cabbage or lettuce)
-
Petri dishes
-
Filter paper
-
Test insects (e.g., third-instar larvae of S. littoralis)
Procedure:
-
Prepare stock solutions of the test compounds in the chosen solvent.
-
Prepare serial dilutions of the stock solutions to obtain the desired test concentrations.
-
Cut leaf discs of a uniform size (e.g., 2 cm diameter).
-
Apply a known volume of each test solution evenly onto the surface of the leaf discs. A control group should be treated with the solvent only.
-
Allow the solvent to evaporate completely.
-
Place one treated and one control leaf disc in each Petri dish lined with moist filter paper.
-
Introduce one insect larva into each Petri dish.
-
Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).
-
After 24 or 48 hours, measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the antifeedant index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control disc and T is the area consumed in the treated disc.
-
Determine the EC₅₀ (Effective Concentration to cause 50% feeding deterrence) for each compound.
Ecdysteroid Receptor Binding Assay (Competitive Ligand Binding Assay)
This protocol is a generalized method for assessing the binding affinity of compounds to the ecdysteroid receptor (EcR), the primary target for ecdysteroids in insects.
Objective: To compare the binding affinities of this compound and Polypodine B glycosides to the ecdysteroid receptor.
Materials:
-
Source of ecdysteroid receptor (e.g., protein extract from insect cell lines expressing EcR/USP heterodimer).
-
Radiolabeled ecdysteroid ligand (e.g., [³H]ponasterone A).
-
Test compounds (Polypodine B, this compound, Polypodine B glycosides).
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a reaction tube, mix the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound ligand from the free ligand.
-
Wash the filter quickly with cold binding buffer to remove non-specifically bound radioligand.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor.
-
Determine the IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each test compound.
-
Calculate the equilibrium dissociation constant (Ki) for each compound to quantify its binding affinity.
Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production in Macrophages)
This protocol outlines a common in vitro method to screen for the anti-inflammatory potential of compounds.
Objective: To evaluate the ability of this compound and Polypodine B glycosides to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds (Polypodine B, this compound, Polypodine B glycosides).
-
Griess reagent.
-
Cell viability assay kit (e.g., MTT or WST-1).
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A control group should not be stimulated with LPS.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. Measure the absorbance at the appropriate wavelength.
-
Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
-
Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for each compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes described, the following diagrams have been generated using the DOT language.
Caption: Ecdysteroid signaling pathway activation by this compound.
References
Benchmarking Polypodine B 20,22-acetonide: A Comparative Analysis Against Standard Compounds
For researchers and professionals in drug development, this guide provides an objective comparison of Polypodine B 20,22-acetonide's performance against established standard compounds. The following sections detail its biological activities, supported by experimental data and protocols, to facilitate an informed evaluation of its potential applications.
This compound is a synthetic derivative of Polypodine B, a naturally occurring phytoecdysteroid. Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones.[1] While research on this compound is still emerging, the known biological activities of its parent compound and other phytoecdysteroids suggest its potential in various therapeutic areas. This guide focuses on benchmarking its performance in key biological assays against 20-hydroxyecdysone (B1671079), a widely studied phytoecdysteroid, as well as other standard compounds relevant to its potential mechanisms of action.
Comparative Biological Activity
The primary biological activities associated with phytoecdysteroids like Polypodine B include anti-inflammatory, and insect molting hormonal activities. The introduction of the 20,22-acetonide group can modulate the potency and selectivity of the parent compound.
Insect Molting Activity
Ecdysteroids play a crucial role in insect development by activating the ecdysone (B1671078) receptor (EcR). The potency of ecdysteroid analogs is often evaluated using bioassays that measure their ability to induce molting or compete with radiolabeled 20-hydroxyecdysone for EcR binding.
Table 1: Comparison of Insect Molting Activity
| Compound | EC50 (nM) in BII cell line bioassay | Relative Activity (%) |
| This compound | Data not available | Data not available |
| 20-Hydroxyecdysone (Standard) | 25 | 100 |
| Polypodine B | 15 | 167 |
Note: Data for Polypodine B is used as a proxy due to the lack of direct experimental data for the 20,22-acetonide derivative. The acetonide group may influence activity.
Anti-inflammatory Activity
The anti-inflammatory effects of phytoecdysteroids are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.
Table 2: Comparison of Anti-inflammatory Activity (Inhibition of NF-κB Activation)
| Compound | IC50 (µM) |
| This compound | Data not available |
| 20-Hydroxyecdysone (Standard) | 10 |
| Dexamethasone (Standard) | 0.1 |
Note: Data for 20-hydroxyecdysone is provided as a reference for a related phytoecdysteroid. Dexamethasone is a potent steroidal anti-inflammatory drug used as a standard.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Ecdysone Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the ecdysone receptor.
Protocol:
-
Preparation of Receptor Extract: Isolate ecdysone receptors from a suitable source, such as insect cell lines (e.g., Sf9) or tissues.
-
Radioligand Binding: Incubate the receptor extract with a constant concentration of radiolabeled [³H]-ponasterone A (a high-affinity ecdysone receptor ligand) and varying concentrations of the test compound (this compound or standard).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound ligand using a method such as filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the inhibition of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Stimulation: Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence of varying concentrations of the test compound.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental setups are provided below.
References
Safety Operating Guide
Proper Disposal of Polypodine B 20,22-acetonide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Polypodine B 20,22-acetonide, a natural product utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should consult their institution's specific environmental health and safety (EHS) guidelines in conjunction with this document.
I. Immediate Safety and Handling Precautions
Key Safety Measures:
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times.
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can be harmful to the environment.[2]
II. Personal Protective Equipment (PPE) and Waste Container Specifications
The following table outlines the recommended PPE for handling this compound waste and the specifications for waste containers.
| Item | Specification |
| Gloves | Nitrile gloves are recommended. Ensure they are compatible with any solvents used for rinsing. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A standard laboratory coat should be worn and properly fastened. |
| Waste Container | A clearly labeled, leak-proof container made of a material compatible with the chemical waste. For solutions, high-density polyethylene (B3416737) (HDPE) is often suitable.[3] |
| Waste Label | The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and any solvents used. |
| Secondary Containment | Store the waste container in a secondary containment bin to prevent spills. |
III. Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Rinsing:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][5]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
After triple rinsing and allowing the container to dry, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[5]
-
-
Waste Collection and Storage:
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific hazardous waste management procedures and local regulations. In the absence of a specific SDS, it is crucial to handle unknown compounds with a high degree of caution.
References
Personal protective equipment for handling Polypodine B 20,22-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Polypodine B 20,22-acetonide, a natural product for research. Given the limited specific toxicological data for this compound, it is imperative to handle it with the utmost care, treating it as a potentially hazardous substance. This document outlines the necessary personal protective equipment (PPE), a step-by-step operational plan, and proper disposal procedures to ensure a safe laboratory environment.
Core Safety and Personal Protective Equipment (PPE)
Due to the steroidal acetonide structure of this compound, there is a potential for biological activity and associated hazards. Drawing parallels with similar compounds like Triamcinolone acetonide, this substance may be harmful if swallowed or inhaled, cause skin irritation, and may have the potential for reproductive harm[1]. Therefore, stringent adherence to the following PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted N95 or higher respirator. | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
